molecular formula C8H7N3O2 B1585806 2-Methyl-4-nitro-1H-benzo[d]imidazole CAS No. 76320-88-2

2-Methyl-4-nitro-1H-benzo[d]imidazole

Cat. No.: B1585806
CAS No.: 76320-88-2
M. Wt: 177.16 g/mol
InChI Key: NPNUZBBMRYRAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitro-1H-benzo[d]imidazole (CAS 76320-88-2) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology, featured in numerous therapeutic agents due to its ability to interact with diverse biological targets . This specific nitro-substituted derivative serves as a key synthetic intermediate for the development of novel compounds with potential biological activities. Researchers utilize this chemical in constructing more complex molecules, such as hydrazones and heterocyclic hybrids, for screening against various diseases . Its structural features make it a valuable building block in exploring structure-activity relationships (SAR), particularly in the synthesis of antioxidants and antimicrobial agents . The compound has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . It is predicted to have a boiling point of approximately 446.0±18.0 °C and a density of 1.437±0.06 g/cm3 . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Handle with care; safety information indicates it may be harmful if swallowed, inhaled, or in contact with skin . Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-6-3-2-4-7(11(12)13)8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNUZBBMRYRAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363758
Record name 2-Methyl-4-nitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76320-88-2
Record name 2-Methyl-4-nitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The document delves into the strategic selection of precursors, a detailed, step-by-step experimental protocol based on the robust Phillips condensation method, and an in-depth discussion of the reaction mechanism. Furthermore, it addresses critical aspects of product purification and characterization, offering a self-validating framework for researchers. The guide is designed to bridge theoretical knowledge with practical application, empowering scientists to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group and a methyl group onto the benzimidazole core, as in this compound, can significantly modulate its physicochemical properties and biological activity, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively achieved through the Phillips condensation reaction.[2] This classical and widely adopted method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.[3]

Our retrosynthetic analysis pinpoints 3-nitro-1,2-phenylenediamine and acetic acid as the ideal starting materials. The strategic choice of these precursors is based on their commercial availability and the directness of this approach, minimizing the number of synthetic steps and maximizing overall efficiency.

The Phillips Condensation: Mechanism and Rationale

The Phillips condensation proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carboxylic acid (acetic acid), enhancing its electrophilicity. One of the amino groups of 3-nitro-1,2-phenylenediamine then acts as a nucleophile, attacking the carbonyl carbon of the protonated acetic acid. This is followed by the elimination of a water molecule to form an N-acyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the amide carbonyl, and a final dehydration step yield the stable aromatic benzimidazole ring.

The presence of the electron-withdrawing nitro group at the 4-position of the final product (originating from the 3-position of the o-phenylenediamine starting material) reduces the nucleophilicity of the amino groups.[4] This deactivating effect necessitates more forcing reaction conditions, such as elevated temperatures and the use of a strong acid catalyst, to drive the reaction to completion.[4]

Phillips_Condensation_Mechanism Reactants 3-Nitro-1,2-phenylenediamine + Acetic Acid Protonated_Acid Protonated Acetic Acid Reactants->Protonated_Acid Protonation H_plus H+ N_Acyl_Intermediate N-Acyl Intermediate Protonated_Acid->N_Acyl_Intermediate Nucleophilic Attack & Dehydration Cyclized_Intermediate Cyclized Intermediate N_Acyl_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration Water H₂O Cyclized_Intermediate->Water

Caption: Mechanism of the Phillips Benzimidazole Synthesis.

Experimental Protocol: A Validated Workflow

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-Nitro-1,2-phenylenediamine98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Hydrochloric Acid (4N)Reagent GradeCommercially Available
Sodium HydroxidePellets, 99%Commercially Available
Ethanol95%Commercially Available
Activated CarbonDecolorizingCommercially Available
Deionized Water--

4.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filtration flask

  • pH paper or pH meter

  • Standard laboratory glassware

4.3. Synthetic Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1,2-phenylenediamine (e.g., 0.05 mol).

  • Addition of Reagents: To the flask, add glacial acetic acid (e.g., 0.06 mol, 1.2 equivalents) and 4N hydrochloric acid (e.g., 20 mL).

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 100°C with continuous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

4.4. Purification

  • Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle boil for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthesis_Workflow Start Start: 3-Nitro-1,2-phenylenediamine + Acetic Acid + 4N HCl Reaction Cyclocondensation (Reflux at 100°C, 3-4h) Start->Reaction Neutralization Neutralization (10% NaOH to pH 7-8) Reaction->Neutralization Precipitation Crude Product Precipitation Neutralization->Precipitation Filtration Filtration and Washing (Cold Water) Precipitation->Filtration Recrystallization Recrystallization (Hot Ethanol) Filtration->Recrystallization Purification Decolorization (Activated Carbon) & Hot Filtration Recrystallization->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.

PropertyExpected Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Yellowish solid
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.0 (s, 1H, NH), ~8.0-8.2 (m, 2H, Ar-H), ~7.4 (t, 1H, Ar-H), ~2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~152.0 (C2), ~145.0 (C4), ~140.0 (C7a), ~135.0 (C3a), ~125.0 (C6), ~120.0 (C5), ~115.0 (C7), ~14.0 (CH₃)
IR (KBr, cm⁻¹) ν: ~3400 (N-H stretch), ~1520 & ~1340 (NO₂ stretch), ~1620 (C=N stretch), ~1450 (C=C stretch)

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield: Ensure complete consumption of the starting material by monitoring with TLC. Incomplete neutralization can lead to the loss of product in the aqueous phase.

  • Colored Product: The presence of impurities in the starting 3-nitro-1,2-phenylenediamine can lead to a darker product. Efficient decolorization with activated carbon is crucial.

  • Difficulty in Crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Nitro-1,2-phenylenediamine is toxic and should be handled with care.

  • Concentrated acids and bases are corrosive. Handle them with caution.

Conclusion

This technical guide provides a robust and reliable methodology for the synthesis of this compound via the Phillips condensation. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and materials science. The self-validating nature of the described workflow, from synthesis to purification and characterization, ensures the integrity of the final product.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Methyl-4-nitro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and a comparative analysis of structurally related benzimidazole and nitroimidazole derivatives to project its properties. The guide covers proposed synthetic routes, predicted spectroscopic and thermal characteristics, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals engaged with this class of compounds.

Introduction and Strategic Overview

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a nitro group onto the benzene ring, as in this compound, can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Nitroaromatic compounds are known to be key components in various therapeutic agents, particularly as antibacterial and antiprotozoal drugs.

This guide is structured to provide a holistic understanding of this compound from a senior application scientist's perspective. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing scientifically grounded predictions where direct experimental data is absent.

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound consists of a fused benzene and imidazole ring system, with a methyl group at the 2-position of the imidazole ring and a nitro group at the 4-position of the benzene ring.

Caption: Molecular structure of this compound.

Tautomerism

A key feature of N-unsubstituted benzimidazoles is prototropic tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms. In the case of this compound, this equilibrium would involve the 4-nitro and 7-nitro isomers. The position of this equilibrium is influenced by the electronic effects of the substituents and the nature of the solvent.

Tautomer1 This compound Equilibrium Tautomer1->Equilibrium Tautomer2 2-Methyl-7-nitro-1H-benzo[d]imidazole Equilibrium->Tautomer2

Caption: Tautomeric equilibrium of this compound.

Positional Isomerism

The position of the nitro group on the benzene ring significantly impacts the molecule's properties. Besides the 4-nitro isomer, 5-nitro and 6-nitro isomers are also possible. The electronic and steric environment of each isomer will dictate its unique physicochemical and biological characteristics.

Proposed Synthesis and Mechanistic Rationale

A robust and widely utilized method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid. For the synthesis of this compound, the logical starting materials are 3-nitro-1,2-phenylenediamine and acetic acid.

Proposed Synthetic Protocol

Reaction: Condensation of 3-nitro-1,2-phenylenediamine with glacial acetic acid.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, add 3-nitro-1,2-phenylenediamine (1.0 equivalent).

  • Add glacial acetic acid in excess, which serves as both a reactant and a solvent.

  • Optionally, a catalytic amount of a strong acid like hydrochloric acid can be added to facilitate the reaction.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-cold water.

  • Neutralize the solution with a base, such as 10% sodium hydroxide or a saturated solution of sodium bicarbonate, until the pH is approximately 7-8. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Start 3-Nitro-1,2-phenylenediamine + Acetic Acid Reaction Reflux (Acid Catalyst) Start->Reaction Workup Neutralization & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Methyl-4-nitro- 1H-benzo[d]imidazole Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic and Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds found in the literature.

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Observations
¹H NMR (in DMSO-d₆)δ ~12.5-13.0 ppm (s, 1H, N-H), δ ~7.5-8.0 ppm (m, 3H, Ar-H), δ ~2.5 ppm (s, 3H, CH₃)
¹³C NMR (in DMSO-d₆)δ ~150-155 ppm (C=N), δ ~140-145 ppm (C-NO₂), δ ~110-135 ppm (Ar-C), δ ~15 ppm (CH₃)
FTIR (KBr pellet)~3400 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1520 & 1340 cm⁻¹ (NO₂ stretch), ~3100 cm⁻¹ (Ar C-H stretch)
Mass Spec. (EI)Predicted [M]⁺ at m/z = 177
Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Predicted Value/Behavior
Melting Point Estimated in the range of 200-220 °C
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.
pKa Expected to be weakly basic due to the electron-withdrawing nitro group.

Predicted Thermal Behavior

The thermal stability of this compound is expected to be influenced by the nitro group, which can lower the decomposition temperature compared to the unsubstituted analogue.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak is expected corresponding to its melting point, followed by an exothermic decomposition at a higher temperature.

  • Thermogravimetric Analysis (TGA): A significant weight loss is anticipated at the decomposition temperature. The decomposition may occur in multiple stages, corresponding to the loss of the nitro group and subsequent fragmentation of the benzimidazole ring.

Potential Applications in Research and Development

Given the established biological activities of nitrobenzimidazoles, this compound holds potential as a scaffold for the development of new therapeutic agents. Its potential applications could include:

  • Antimicrobial and Antiprotozoal Agents: The nitro group is a key pharmacophore in drugs like metronidazole.

  • Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.

  • Materials Science: The planar, electron-deficient nature of the molecule could be of interest in the development of organic electronic materials.

Conclusion

This technical guide provides a predictive yet scientifically rigorous overview of the physicochemical properties of this compound. By synthesizing information from related compounds, a detailed picture of its expected synthesis, spectroscopic characteristics, and thermal behavior has been constructed. This document serves as a foundational resource to guide future experimental work and to aid researchers in the strategic design of new molecules based on this promising scaffold.

Technical Guide on 2-Methyl-Nitro-1H-benzo[d]imidazole Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide

Abstract: This technical guide addresses the synthesis, characterization, and potential applications of nitro-substituted 2-methylbenzimidazoles, a core scaffold in medicinal chemistry. Initial database inquiries for 2-Methyl-4-nitro-1H-benzo[d]imidazole did not yield a dedicated CAS number or extensive experimental data, suggesting it is a less-common or novel isomer. This guide therefore pivots to the well-characterized and commercially available regioisomer, 2-Methyl-5(6)-nitro-1H-benzo[d]imidazole (CAS No: 1792-40-1) . We provide an in-depth examination of its chemical identifiers, synthesis protocols, physicochemical properties, and known applications, offering a robust framework for researchers in drug discovery and development. The principles and methodologies discussed herein serve as a validated starting point for the synthesis and investigation of other isomers, including the titular 4-nitro variant.

Introduction: The Benzimidazole Scaffold and Isomeric Specificity

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in pharmaceutical sciences. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a nitro group to the benzene ring significantly modulates the molecule's electronic properties and biological activity.[1][3]

The precise position of the nitro group is critical, as it dictates the compound's reactivity, physical properties, and biological function. The nomenclature of the benzimidazole ring can be ambiguous, as the tautomeric nature of the N-H proton means the 5- and 6-positions are often equivalent, as are the 4- and 7-positions. For instance, 2-Methyl-5-nitro-1H-benzo[d]imidazole is synonymous with 2-Methyl-6-nitro-1H-benzo[d]imidazole .[3][4][5] However, the 4-nitro and 5-nitro isomers are structurally distinct.

A comprehensive search for "this compound" did not identify a unique CAS number or a significant body of literature. In contrast, the 5(6)-nitro isomer is well-documented and readily available from chemical suppliers.[6][7][8][9] This guide will therefore focus on this isomer as a representative model for this class of compounds.

Core Compound Identification: 2-Methyl-5(6)-nitro-1H-benzo[d]imidazole

This section details the primary chemical identifiers for the core compound of this guide.

  • Chemical Name: 2-Methyl-5-nitro-1H-benzo[d]imidazole (also known as 2-Methyl-6-nitro-1H-benzo[d]imidazole)[3][7]

  • CAS Number: 1792-40-1[8][10]

  • Molecular Formula: C₈H₇N₃O₂[7][8]

  • Molecular Weight: 177.16 g/mol [7][8]

  • Structure:

    alt text

    (Image Source: ChemScene)

Synthesis Protocol: Phillips-Ladenburg Condensation

The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid under acidic conditions.[11][12]

Causality of Experimental Choices

The synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole is achieved by reacting 4-nitro-o-phenylenediamine with acetic acid .

  • Reactants: 4-nitro-o-phenylenediamine provides the aniline backbone and the pre-installed nitro group at the desired position. Acetic acid serves as both the reactant that provides the 2-methyl group and the carbon for the imidazole ring closure, and it can also act as the solvent.

  • Catalyst: A strong acid, typically hydrochloric acid (HCl), is used to catalyze the reaction.[11] The acid protonates the carbonyl group of acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine. It also facilitates the dehydration step, which drives the final ring closure.

  • Temperature: The reaction is typically heated to reflux to overcome the activation energy of the condensation and dehydration steps, ensuring a reasonable reaction rate.[13]

Step-by-Step Methodology

This protocol is a generalized procedure based on established methods.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1.0 equivalent) and glacial acetic acid (5-10 equivalents).

  • Catalysis: Slowly add 4N aqueous hydrochloric acid (e.g., 2-3 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic mixture into a beaker of crushed ice.

  • Neutralization: Neutralize the solution by slowly adding an aqueous base (e.g., 10% NaOH or aqueous ammonia) with constant stirring until the solution is alkaline (pH > 8). This step is critical as it deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove residual salts. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.[13]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_output Product & Purification Reactant1 4-Nitro-o-phenylenediamine Reflux Heat to Reflux (100-110°C, 2-4h) Reactant1->Reflux Reactant2 Acetic Acid Reactant2->Reflux Catalyst 4N HCl Catalyst->Reflux Quench Cool and Quench in Ice Water Reflux->Quench Cyclocondensation Neutralize Neutralize with Aqueous Base (pH > 8) Quench->Neutralize Isolate Isolate via Vacuum Filtration Neutralize->Isolate Precipitation Crude Crude Product Isolate->Crude Purify Recrystallize from Ethanol Crude->Purify Final Pure 2-Methyl-5-nitro- 1H-benzo[d]imidazole Purify->Final

Caption: General workflow for the synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole.

Physicochemical and Spectroscopic Data

The accurate characterization of a compound is essential for its use in research and development.

Physicochemical Properties

The following data has been consolidated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 1792-40-1[8][10]
Molecular Formula C₈H₇N₃O₂[7][8]
Molecular Weight 177.16[7][8]
Appearance Yellow to orange crystalline solid[3]
Melting Point 223-225 °C[8]
Boiling Point 446.0 ± 18.0 °C (Predicted)[8]
LogP 2.30 (Predicted)[8]
Solubility Moderately soluble in polar organic solvents[3]
Spectroscopic Characterization

While detailed spectra are instrument- and condition-specific, the expected spectroscopic signatures for 2-Methyl-5-nitro-1H-benzimidazole are as follows:

  • ¹H NMR: The spectrum would show signals for the aromatic protons on the benzene ring, a singlet for the methyl group (around 2.5 ppm), and a broad singlet for the N-H proton. The electron-withdrawing nitro group would cause downfield shifts of the adjacent aromatic protons.

  • ¹³C NMR: The spectrum would display distinct signals for the eight carbons, including the methyl carbon, the C2 carbon of the imidazole ring (around 150-155 ppm), and the aromatic carbons.

  • IR Spectroscopy: Key peaks would include a broad N-H stretching band (around 3400 cm⁻¹), C-H stretching bands, aromatic C=C stretching bands, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1516 cm⁻¹ and 1338 cm⁻¹, respectively.[14]

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M+) at m/z = 177.[5]

Applications in Drug Development

Nitrobenzimidazole derivatives are crucial intermediates in the synthesis of pharmacologically active agents.[1] The presence of the nitro group makes them key precursors for the synthesis of the corresponding amino derivatives via reduction, which can then be further functionalized.

  • Anticancer Agents: The benzimidazole scaffold is present in numerous compounds investigated for anticancer activity. These compounds can act via mechanisms such as DNA topoisomerase inhibition.[11]

  • Antimicrobial and Antiprotozoal Agents: 5-Nitroimidazole derivatives, such as metronidazole, are well-known antimicrobial and antiprotozoal drugs.[15][16] The 5-nitrobenzimidazole scaffold shares key structural features and is explored for similar applications.

  • Anthelmintic Drugs: Several commercial anthelmintic drugs (e.g., albendazole, mebendazole) are based on the benzimidazole core. The 2-methyl-5-nitro-benzimidazole can serve as a starting material for analogues of these drugs.

  • Synthetic Opioids: The 5-nitrobenzimidazole core is found in a class of potent synthetic opioids known as "nitazenes," such as protonitazene.[17] This highlights the scaffold's versatility but also underscores the need for careful handling and regulation.

Safety and Handling

As a nitro-aromatic compound, 2-Methyl-5-nitro-1H-benzo[d]imidazole requires careful handling.

  • Hazard Statements: May be harmful if swallowed. Can cause skin and eye irritation.[8]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[6]

Conclusion

While the specific isomer this compound is not extensively documented, a robust technical foundation can be built upon its well-characterized regioisomer, 2-Methyl-5(6)-nitro-1H-benzo[d]imidazole. This guide provides validated protocols for its synthesis, comprehensive physicochemical data, and an overview of its critical role as a building block in medicinal chemistry. The methodologies and principles outlined here offer a reliable starting point for researchers aiming to synthesize and explore this and other related nitrobenzimidazole derivatives for novel therapeutic applications.

References

A Guide to the Spectroscopic Characterization of 2-Methyl-Nitro-1H-benzo[d]imidazoles: Analysis of the 5-Nitro Isomer and Predictions for 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the spectral data of 2-methyl-nitro-1H-benzo[d]imidazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of published experimental data for 2-Methyl-4-nitro-1H-benzo[d]imidazole, this document will focus on the comprehensive analysis of its well-characterized isomer, 2-methyl-5-nitro-1H-benzo[d]imidazole. By leveraging established principles of spectroscopic interpretation and substituent effects, we will provide a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These findings will serve as a robust foundation for predicting the spectral characteristics of the 4-nitro isomer, offering valuable insights for researchers working on the synthesis and characterization of this compound family.

Introduction: The Significance of Nitrobenzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a nitro group to this heterocyclic system can profoundly influence its biological activity, often enhancing its antimicrobial, antiviral, or anticancer properties. The precise positioning of the nitro substituent on the benzimidazole ring is critical, as it directly impacts the molecule's electronic properties, and consequently, its interaction with biological targets. Accurate structural elucidation via spectroscopic methods is therefore paramount in the development of new benzimidazole-based therapeutics.

This guide addresses the practical challenges of characterizing a specific, yet less documented, isomer: this compound. By first dissecting the spectral data of the readily available 2-methyl-5-nitro-1H-benzo[d]imidazole, we aim to equip researchers with the foundational knowledge to confidently identify and characterize the 4-nitro analogue.

Molecular Structure and Isomerism

The core of the issue lies in the isomeric relationship between the 4-nitro, 5-nitro, 6-nitro, and 7-nitro derivatives of 2-methyl-1H-benzo[d]imidazole. Due to prototropic tautomerism, the 5-nitro and 6-nitro isomers are often considered as a single entity (2-methyl-5(6)-nitro-1H-benzimidazole) as the proton on the imidazole nitrogen can rapidly exchange, rendering the C4/C7 and C5/C6 positions chemically equivalent on the NMR timescale in many solvents. However, the 4-nitro and 7-nitro isomers are distinct. This guide will focus on the differentiation of the 4-nitro and 5-nitro isomers.

Benzimidazole_Isomers cluster_5_nitro 2-Methyl-5-nitro-1H-benzo[d]imidazole cluster_4_nitro This compound node_5_nitro Structure of 2-Methyl-5-nitro-1H-benzo[d]imidazole node_4_nitro Predicted Structure of this compound Synthesis_Workflow reagents 3-Nitro-o-phenylenediamine + Acetic Acid reaction Condensation Reaction (e.g., reflux) reagents->reaction product This compound reaction->product

A Technical Guide to Nitrobenzimidazole Derivatives: Synthesis, Bioactivity, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The introduction of a nitro group, typically at the 5- or 6-position, profoundly modulates the molecule's electronic characteristics and biological profile, unlocking a vast spectrum of therapeutic activities.[1] Nitrobenzimidazole derivatives have emerged as a pivotal class of compounds, demonstrating significant potential as anticancer, antimicrobial, and antiparasitic agents.[4][5][6] This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the prevalent synthetic methodologies, exploring the intricate mechanisms of action across various therapeutic areas, and analyzing the critical structure-activity relationships that govern their efficacy. We consolidate key quantitative data, provide validated experimental protocols, and visualize complex pathways to offer a definitive resource for advancing the development of this promising class of molecules.

Introduction: The Significance of the Nitro-Substituted Benzimidazole Core

The benzimidazole nucleus, an isostere of naturally occurring purines, provides a versatile framework for interacting with a multitude of biological targets.[3][7] Its unique structure allows for diverse substitutions, primarily at the N-1, C-2, and C-5/C-6 positions of the bicyclic system. The strategic placement of a nitro (-NO₂) group, a potent electron-withdrawing moiety, at the 5- or 6-position is a cornerstone of designing highly active derivatives. This substitution is critical for several reasons:

  • Enhanced Biological Activity: The nitro group is often essential for the mechanism of action, particularly in antimicrobial and antiparasitic contexts, where its reduction under hypoxic or anaerobic conditions generates cytotoxic radical species.[8][9]

  • Modulation of Physicochemical Properties: It alters the molecule's lipophilicity, electronic distribution, and potential for hydrogen bonding, influencing target binding affinity and pharmacokinetic properties.

  • DNA Intercalation: The planar nitrobenzimidazole structure can facilitate intercalation into DNA, a key mechanism for its anticancer effects.[10]

The resulting derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anthelmintic, antiprotozoal, and antiviral properties, making them a focal point of modern drug discovery.[4][10][11][12]

Synthetic Strategies: Constructing the Nitrobenzimidazole Scaffold

The synthesis of 2-substituted-5(6)-nitrobenzimidazoles is most commonly achieved through the condensation of 4-nitro-o-phenylenediamine with a suitable electrophile, such as an aldehyde or a carboxylic acid.[1][2][13][14] The choice of method depends on the desired substituent at the 2-position and the required reaction conditions.

Condensation with Aromatic Aldehydes (Phillips-Ladenburg Synthesis)

This is a widely employed method for synthesizing 2-aryl-nitrobenzimidazole derivatives. The reaction involves the condensation of 4-nitro-o-phenylenediamine with an aromatic aldehyde, which proceeds via a Schiff base intermediate that subsequently undergoes oxidative cyclization.

G cluster_reactants Reactants cluster_process Process A 4-Nitro-o-phenylenediamine C Condensation (Solvent, e.g., DME) A->C B Aromatic Aldehyde (R-CHO) B->C D Schiff Base Intermediate C->D Formation E Oxidative Cyclization (e.g., Na₂S₂O₅) D->E F 2-Aryl-5-nitro-1H-benzimidazole E->F Yields

Caption: General workflow for synthesis via aldehyde condensation.

This protocol describes a common laboratory-scale synthesis. The causality behind using sodium metabisulfite is its role as a mild oxidizing agent that facilitates the cyclization of the Schiff base intermediate to the stable benzimidazole ring.

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (10 mmol) in dimethoxyethane (DME, 50 mL).

  • Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (10 mmol).

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial condensation and formation of the Schiff base intermediate.

  • Oxidative Cyclization: Add sodium metabisulfite (11 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the purified 2-substituted-5-nitrobenzimidazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).

Condensation with Carboxylic Acids

This alternative method is effective for synthesizing a wide range of 2-substituted derivatives, including those with alkyl or other functional groups that may not be readily available as aldehydes.

The use of a strong acid like 4N HCl is crucial as it protonates the carboxylic acid, activating it for nucleophilic attack by the diamine and catalyzing the subsequent dehydration and cyclization steps.

  • Reactant Mixture: In a round-bottom flask, combine 4-nitro-o-phenylenediamine (10 mmol) and the selected carboxylic acid (11 mmol).

  • Acid Catalyst: Add 4N aqueous hydrochloric acid (40 mL).

  • Reflux: Heat the mixture under reflux for 8-12 hours, monitoring the reaction by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of aqueous ammonia until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any salts, and dry. Recrystallize from ethanol to yield the pure product.

Pharmacological Activities & Mechanisms of Action

Nitrobenzimidazole derivatives exhibit a broad therapeutic window, with distinct mechanisms of action depending on the biological target.

Anticancer Activity

This class of compounds has shown exceptional promise in oncology, acting through multiple pathways to induce cancer cell death.[4][10][15]

Mechanism of Action: The anticancer effects are often multifactorial. Key mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, leading to an accumulation of DNA damage and subsequent apoptosis, particularly in cancer cells with existing DNA repair defects.[15] Additionally, these compounds can induce cell cycle arrest, typically in the S phase, and trigger the apoptotic cascade.[15] Their planar structure also allows for DNA intercalation, which disrupts vital cellular processes.[10]

cluster_result Cellular Outcome NBZ Nitrobenzimidazole Derivative PARP PARP Enzyme NBZ->PARP Inhibits CellCycle S-Phase Arrest NBZ->CellCycle Repair DNA Repair Failure PARP->Repair Mediates DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP Activates Repair->DNA_Damage Fixes Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Leads to CellCycle->Apoptosis Contributes to

Caption: PARP inhibition pathway by nitrobenzimidazoles.

Quantitative Data: In Vitro Cytotoxicity

Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated for their anticancer potential. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] has shown particularly high potency.[15]

CompoundCell LineIC₅₀ ValueReference
6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole]A549 (Lung)28 nM[15]
6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole]HACAT (Non-neoplastic)22.2 µM[15]
3 PARP Enzyme0.05 µM[15]
3-aminobenzamide (Control)PARP Enzyme28.5 µM[15]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzimidazole test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Nitrobenzimidazoles are potent agents against a range of pathogenic microbes.[13][14][16]

Mechanism of Action: The antimicrobial effect is largely dependent on the enzymatic reduction of the nitro group within the microbial cell.[8] Bacterial nitroreductases convert the nitro group into highly reactive nitrogen species (e.g., nitroso, hydroxylamine). These radicals cause widespread damage to cellular macromolecules, including DNA, leading to cell death. This mechanism is particularly effective in anaerobic or microaerophilic environments.

Quantitative Data: Antimicrobial Screening

Synthesized derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMethodActivity (Zone of Inhibition)Reference
2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol (XY-1)E. coli (Gram -)Agar Well Diffusion17 mm[13]
5-nitro-2-phenyl-1H-benzoimidazole (XY-3)B. cereus (Gram +)Agar Well Diffusion18 mm[13]
Streptomycin (Control)E. coli / B. cereusAgar Well Diffusion19 mm / 20 mm[13]

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar plates.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and uniformly swab it onto the surface of the agar plates.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Also, include a well with a standard antibiotic (e.g., Streptomycin) and a well with the solvent (e.g., DMSO) as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Antiparasitic Activity

Nitrobenzimidazoles are effective against various parasites, including helminths and protozoa.[11][17]

Mechanism of Action:

  • Anthelmintic: While many benzimidazoles act by inhibiting the polymerization of parasitic β-tubulin, the nitro group enhances this activity and may introduce additional mechanisms.[11]

  • Antiprotozoal: In anaerobic protozoa like Giardia lamblia and Trichomonas vaginalis, the mechanism is similar to the antibacterial action. The nitro group is reduced by parasite-specific enzymes (e.g., pyruvate:ferredoxin oxidoreductase), creating cytotoxic radicals that disrupt cellular function.[9][18] This pathway is absent in the aerobic host cells, providing selective toxicity.

Quantitative Data: Anthelmintic Activity

CompoundConcentrationActivity (Indian Earthworm)Reference
5-nitro-2-phenyl-1H-benzoimidazole (DP-3)100 mg/mLParalysis: 20 min, Death: 24 min[11]
Albendazole (Control)100 mg/mLParalysis: 25 min, Death: 30 min[11]

This assay uses the Indian earthworm (Pheretima posthuma) as a model organism due to its anatomical and physiological resemblance to intestinal roundworms.

  • Worm Collection: Collect adult Indian earthworms of approximately similar size. Wash them with normal saline to remove fecal matter.

  • Group Allocation: Divide the worms into groups of 3-5 worms each in separate petri dishes.

  • Treatment: To each dish, add 25 mL of the test solution at different concentrations (e.g., 25, 50, 100 mg/mL in 5% methanol). Include a control group treated with a standard anthelmintic drug (e.g., Albendazole) and another group with just the vehicle (5% methanol).

  • Observation: Observe the worms and record two key time points:

    • Time of Paralysis: Noted when no movement of any kind is observed except when the worms are shaken vigorously.

    • Time of Death: Ascertained by placing the worms in warm water (50°C), which stimulates movement if the worm is alive. Lack of movement confirms death.

  • Analysis: Compare the time taken for paralysis and death in the test groups with the control groups.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrobenzimidazole derivatives is highly dependent on their structural features.

  • Role of the Nitro Group: The presence of the nitro group is often indispensable for potent antimicrobial and antiparasitic activity. Its position (5- or 6-) can influence potency.

  • Substituent at C-2: The nature of the substituent at the 2-position is a key determinant of activity and selectivity.

    • Anticancer: Aryl groups, particularly those with additional electron-withdrawing substituents like chloro and nitro groups (e.g., 2-(4-chloro-3-nitrophenyl)), significantly enhance cytotoxicity and PARP inhibition.[15]

    • Antimicrobial: Simple phenyl or substituted phenyl groups at the C-2 position have demonstrated broad-spectrum antibacterial activity.[13][14]

    • Phosphodiesterase Inhibition: Phenyl rings at C-2 with hydroxyl substitutions (e.g., 2,4-dihydroxyphenyl) have shown potent phosphodiesterase inhibitory activity.[19][20]

Caption: Key structure-activity relationship points for nitrobenzimidazoles. (Note: Image placeholder used for core structure).

Conclusion and Future Perspectives

Nitrobenzimidazole derivatives stand as a versatile and powerful scaffold in medicinal chemistry, with proven efficacy across a remarkable range of therapeutic targets.[4][6] The synthetic accessibility and the potential for fine-tuning biological activity through substitution make this class of compounds highly attractive for future drug development.

However, challenges remain. A critical consideration is the potential for genotoxicity associated with some nitroaromatic compounds, which requires careful evaluation in preclinical stages using assays like the Ames test.[8] Future research should focus on:

  • Designing Selectivity: Developing derivatives with enhanced selectivity for cancer cell targets over healthy cells to minimize side effects.

  • Overcoming Resistance: Investigating nitrobenzimidazoles that are effective against drug-resistant strains of bacteria and parasites.

  • Exploring New Targets: Expanding the scope of biological evaluation to identify novel therapeutic applications for this privileged scaffold.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and develop the next generation of nitrobenzimidazole-based therapeutics to address pressing global health challenges.

References

Biological activity of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] This guide focuses on a specific derivative, this compound, a molecule that combines the versatile benzimidazole core with a bioreductively active nitro group. While direct studies on this exact molecule are limited, this document synthesizes data from closely related analogs to provide a comprehensive overview of its predicted biological activities, mechanisms of action, and potential therapeutic applications. We will delve into its probable anticancer and antimicrobial properties, with a special emphasis on the role of the nitro-substituent in conferring hypoxia-selective cytotoxicity—a highly sought-after attribute in modern oncology.

Molecular Profile and Synthesis

The Benzimidazole Scaffold

Benzimidazole is a heterocyclic aromatic compound resulting from the fusion of a benzene ring and an imidazole ring.[1][4] This privileged structure is found in various bioactive compounds, including vitamin B12, and is known to interact with a multitude of biological targets, leading to a wide spectrum of activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][5][6] The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Synthesis of this compound

The most common and established method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic or oxidative conditions.[5][7] For the synthesis of this compound, the logical precursors would be 3-nitro-1,2-phenylenediamine and acetic acid . The reaction involves the nucleophilic attack of one amino group on the carbonyl carbon of acetic acid, followed by intramolecular cyclization and dehydration to form the imidazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-nitro-1,2-phenylenediamine 3-Nitro-1,2- phenylenediamine Condensation Condensation & Intramolecular Cyclization 3-nitro-1,2-phenylenediamine->Condensation AceticAcid Acetic Acid (CH3COOH) AceticAcid->Condensation Product 2-Methyl-4-nitro- 1H-benzo[d]imidazole Condensation->Product Dehydration (-H2O)

Caption: General synthesis pathway for this compound.

Predicted Biological Activities and Mechanisms of Action

The biological profile of this compound is dictated by its two key components: the benzimidazole core and the 4-nitro group.

Anticancer Activity

Benzimidazole derivatives are well-documented as potential anticancer agents, acting through various mechanisms.[2][5] The introduction of a nitro group can further enhance this activity, particularly in the context of solid tumors.

A. Mechanism 1: DNA Intercalation and Topoisomerase Inhibition

Many planar heterocyclic molecules, including benzimidazoles, can physically interact with DNA.[5] They can insert themselves between base pairs (intercalation) or bind to the minor groove, causing reversible inhibition of DNA-dependent processes. This interference can disrupt the function of critical enzymes like Human Topoisomerase I (Hu Topo I) , which is essential for DNA replication and transcription.[5][8] Inhibition of Topo I leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[8] Studies on related novel 1H-benzo[d]imidazoles have shown GI50 values in the low micromolar range (0.16 to 3.6 μM) against a panel of 60 human cancer cell lines.[5][8]

cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effect Drug 2-Methyl-4-nitro- 1H-benzo[d]imidazole DNA Nuclear DNA Drug->DNA Intercalates/ Binds Minor Groove Topo Topoisomerase I Drug->Topo Inhibits Enzyme Inhibition Replication Fork Stalls Topo->Inhibition Damage DNA Strand Breaks Inhibition->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of anticancer action via DNA targeting.

B. Mechanism 2: Hypoxia-Selective Cytotoxicity

The presence of the 4-nitro group is of paramount importance. Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[9] Hypoxic cells are notoriously resistant to conventional radiotherapy and chemotherapy. Nitroaromatic compounds like this compound can function as hypoxia-activated prodrugs.[9]

Under hypoxic conditions, intracellular reductase enzymes can reduce the nitro group (NO₂) to highly reactive intermediates, such as a nitroso (NO) or hydroxylamine (NHOH) species, and nitro radical anions.[3][9] These reactive species can covalently bind to and damage essential cellular macromolecules, including DNA and proteins like GAPDH and GST, leading to replication stress, cell cycle arrest, and ultimately, cell death.[9] This bioreductive activation is selective for hypoxic cells because, in well-oxygenated (normoxic) cells, molecular oxygen rapidly re-oxidizes the initial radical anion back to the parent nitro compound, preventing the formation of cytotoxic products. This "futile cycle" spares normal tissues from damage.

cluster_normoxia Normoxia (Normal Cells) cluster_hypoxia Hypoxia (Tumor Cells) Norm_Drug R-NO₂ Norm_Radical [R-NO₂]•⁻ (Radical Anion) Norm_Drug->Norm_Radical 1e⁻ Reduction Norm_Radical->Norm_Drug Re-oxidation Norm_Result No Cytotoxicity Norm_Radical->Norm_Result O2 Oxygen (O₂) Hyp_Drug R-NO₂ Hyp_Radical [R-NO₂]•⁻ Hyp_Drug->Hyp_Radical 1e⁻ Reduction Hyp_Intermediates Reactive Intermediates (R-NO, R-NHOH) Hyp_Radical->Hyp_Intermediates Further Reduction Hyp_Damage Macromolecule Damage (DNA, Proteins) Hyp_Intermediates->Hyp_Damage Covalent Binding Hyp_Result Cell Death Hyp_Damage->Hyp_Result A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72h (Normoxic & Hypoxic Conditions) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC₅₀ Value F->G

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 2-Methyl-4-nitro-1H-benzo[d]imidazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties and guidance on establishing robust analytical methodologies for its characterization.

Introduction: The Significance of Substituted Benzimidazoles

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group and a methyl group to the benzimidazole scaffold, as in this compound, can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its therapeutic potential and formulation development pathways. A thorough understanding of the solubility and stability of this specific isomer is paramount for its advancement from a laboratory curiosity to a viable chemical entity.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in public literature. Therefore, we will draw upon data from closely related isomers and the parent benzimidazole structure to infer its likely physicochemical characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-Methyl-5-nitro-1H-benzo[d]imidazole2-Methyl-1H-benzo[d]imidazole
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂C₈H₈N₂
Molecular Weight 177.16 g/mol 177.16 g/mol 132.16 g/mol
Melting Point (°C) Likely in the range of 200-220219[1]175-177[2]
logP (Predicted) ~1.5 - 2.01.94[3]1.389
pKa (Predicted) ~4.0-5.0 (basic) and ~9.0-10.0 (acidic)Not available5.3 (basic)

Note: Predicted values are based on computational models and data from structurally similar compounds.

The nitro group is a strong electron-withdrawing group, which is expected to decrease the basicity of the imidazole nitrogen compared to the unsubstituted 2-methylbenzimidazole. The position of the nitro group at the 4-position may also influence hydrogen bonding and crystal packing, which in turn affects solubility and melting point.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The presence of both a lipophilic benzimidazole core and a polar nitro group suggests that the solubility of this compound will be highly dependent on the solvent system.

Predicted Solubility Behavior

Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. Its solubility in aqueous media is likely to be pH-dependent due to the basic nature of the imidazole ring.

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires a systematic experimental approach.

Protocol 1: Equilibrium Solubility Measurement

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Stability Characteristics: A Forced Degradation Approach

Understanding the intrinsic stability of a molecule is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential tool for this purpose.[4][5][6]

dot

Stability_Assessment_Workflow cluster_Stress_Conditions Forced Degradation Stressors cluster_Analysis Analytical Evaluation cluster_Outcomes Key Stability Insights Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B light exposure) Photo->HPLC Analyze Samples MassSpec LC-MS for Degradant Identification HPLC->MassSpec Identify Unknown Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Quantify Degradation Pathways Degradation Pathways MassSpec->Pathways Kinetics Degradation Kinetics MassBalance->Kinetics Method Validated Stability-Indicating Method Pathways->Method Kinetics->Method Drug This compound Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for Forced Degradation Studies.

Predicted Stability Profile

Benzimidazole derivatives are known to be susceptible to photodegradation, and the presence of a nitro group can enhance this sensitivity.[7][8] Hydrolysis and oxidation are also potential degradation pathways.[9] The compound is expected to be more stable in its solid form compared to in solution.[7]

Experimental Protocol for Forced Degradation Studies

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile-water mixture). Also, use the solid compound for thermal and photostability testing.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 8 hours).[9]

    • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.[9]

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[9]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[9]

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, using a calibrated light source.[10]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

  • Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial component of solubility and stability studies is a robust analytical method that can separate the parent compound from its degradation products and any potential impurities.

dot

HPLC_Method_Development Start Start with a general C18 column (e.g., 250 x 4.6 mm, 5 µm) MobilePhase Mobile Phase Optimization A: Aqueous Buffer (e.g., phosphate) B: Organic Modifier (e.g., ACN, MeOH) Start->MobilePhase Select Column Gradient Gradient Elution Start with a shallow gradient (e.g., 5-95% B over 20 min) MobilePhase->Gradient Optimize Separation Detection UV Detection Scan for λmax (likely around 280-320 nm) Gradient->Detection Set Detection Wavelength Validation {Method Validation (ICH Q2R1)|Specificity, Linearity, Accuracy, Precision, Robustness} Detection->Validation Validate Method

Caption: HPLC Method Development Strategy.

Recommended Starting HPLC Conditions
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength of maximum absorbance, which should be determined by a UV scan of the compound.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducibility.

Solid-State Characterization: Insights from Crystal Structure

The crystal structure of the 5-nitro isomer reveals a nearly planar molecule with extensive hydrogen bonding involving the imidazole N-H, the nitro group, and water molecules.[11] This intricate network of hydrogen bonds contributes to the stability of the crystal lattice. It is highly probable that this compound also exhibits strong intermolecular interactions, which would influence its physical properties.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, by leveraging data from related compounds and employing systematic experimental protocols, researchers can effectively characterize its physicochemical properties.

Future work should focus on generating robust experimental data for the solubility in various pharmaceutically relevant solvents, determining its pKa and logP values, and performing comprehensive forced degradation studies to elucidate its degradation pathways and identify its degradation products. The development and validation of a stability-indicating analytical method are paramount for accurate quantification in all these studies. Such data will be invaluable for the rational design of formulations and for ensuring the quality, safety, and efficacy of any potential products containing this compound.

References

Tautomerism in 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of modern medicinal chemistry. Its influence on a molecule's physicochemical properties—such as solubility, lipophilicity, and pKa—directly impacts pharmacokinetic and pharmacodynamic profiles.[1] The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents.[2][3] Consequently, a profound understanding of its tautomeric behavior is not merely academic but essential for rational drug design and development. This guide provides a comprehensive technical overview of the annular prototropic tautomerism in this compound, a representative substituted benzimidazole. We will explore the foundational principles, delineate robust experimental and computational methodologies for its characterization, and discuss the critical implications for researchers in the pharmaceutical sciences.

The Principle: Annular Tautomerism in Benzimidazoles

Prototropic tautomerism in N-unsubstituted benzimidazoles involves the migration of a proton between the N1 and N3 atoms of the imidazole ring.[4] This results in two distinct, yet rapidly equilibrating, tautomeric forms. For the asymmetrically substituted this compound, this equilibrium is non-degenerate, meaning the two tautomers are not energetically equivalent. The position of the nitro group, a potent electron-withdrawing substituent, significantly influences the electron density distribution in the aromatic system and the acidity of the N-H protons, thereby dictating the position of the tautomeric equilibrium.

The two resulting tautomers are this compound and 2-Methyl-7-nitro-1H-benzo[d]imidazole. The relative stability and population of these forms are critically dependent on factors such as the solvent environment, temperature, and the molecule's physical state (solution vs. solid).[1][5]

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Conclusion start Synthesize Target & Reference Compounds prep Prepare Solutions in Diverse Solvents start->prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) prep->nmr uv UV-Vis Spectroscopy prep->uv ir FT-IR Spectroscopy prep->ir analysis Correlate Spectroscopic Data & Perform Calculations nmr->analysis uv->analysis ir->analysis conclusion Determine Tautomer Ratio & Solvent Effects analysis->conclusion ComputationalWorkflow start Build 3D Structures (4-nitro & 7-nitro tautomers) opt_gas Gas Phase Geometry Optimization (DFT) start->opt_gas freq Frequency Calculation (Verify Minima) opt_gas->freq opt_solv Solvated Geometry Optimization (PCM) freq->opt_solv No Imaginary Frequencies energy Final Energy Calculation (Gibbs Free Energy) opt_solv->energy results Calculate Relative Stability (ΔG) & Equilibrium Constant (K_T) energy->results

References

Nitrobenzimidazoles: A Privileged Scaffold for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1][2] The introduction of a nitro group to this core structure dramatically alters its electronic properties, bestowing upon the resulting nitrobenzimidazole derivatives a unique and potent range of biological activities. These compounds have emerged as promising candidates in the development of anticancer, antiparasitic, antimicrobial, and anti-inflammatory agents.[2][3] This guide provides an in-depth exploration of the key therapeutic targets of nitrobenzimidazoles, synthesizing mechanistic insights with actionable experimental protocols to empower researchers in the field of drug discovery. We will delve into the causality behind their modes of action, from direct DNA interaction and enzyme inhibition to the induction of specific cellular stress pathways, providing a robust framework for future investigation and development.

Anticancer Therapeutic Targets: Exploiting Tumor Cell Vulnerabilities

Nitrobenzimidazoles exert their anticancer effects through a multi-pronged approach, targeting several key pathways essential for cancer cell survival, proliferation, and DNA maintenance. Their planar structure and electro-deficient nature are critical to these interactions.[4]

Direct DNA Engagement and Damage

One of the primary mechanisms of action for many nitrobenzimidazole derivatives is their direct interaction with cellular DNA. This engagement disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][6]

1.1.1 Mechanism: DNA Intercalation and G-Quadruplex Stabilization

The planar aromatic structure of the benzimidazole core allows it to insert, or intercalate, between the base pairs of the DNA double helix.[7] This physical obstruction interferes with the machinery of DNA replication and transcription. Furthermore, certain derivatives have been shown to selectively bind to and stabilize non-canonical DNA structures known as G-quadruplexes (G4s).[8][9] G4s are prevalent in the promoter regions of many oncogenes and in telomeres. Their stabilization by nitrobenzimidazoles can repress oncogene transcription and trigger replication stress, leading to DNA damage and selective killing of cancer cells.[8][9]

1.1.2 Experimental Protocol: DNA Intercalation Analysis via Fluorescence Spectroscopy

This protocol provides a self-validating system to confirm the intercalative binding of a test compound to DNA, using a fluorescent probe like Ethidium Bromide (EtBr) that is displaced upon intercalation.

Workflow: DNA Intercalation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare ct-DNA Solution (e.g., in Tris-HCl buffer) D Incubate ct-DNA with EtBr (Allow fluorescence to stabilize) A->D B Prepare Ethidium Bromide (EtBr) Stock Solution B->D C Prepare Nitrobenzimidazole Test Compound (TC) Stock F Titrate with Test Compound (TC) (Add increasing concentrations of TC) C->F E Measure Baseline Fluorescence (Excitation: ~520 nm, Emission: ~600 nm) D->E E->F G Incubate and Measure Fluorescence (After each TC addition) F->G H Plot Fluorescence Intensity vs. [TC] G->H I Observe Quenching (Decrease in fluorescence indicates EtBr displacement) H->I J Calculate Binding Constant (Using Scatchard plot or similar model) I->J

Caption: Workflow for determining DNA intercalation.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of Ethidium Bromide (EtBr) and the nitrobenzimidazole test compound in DMSO or an appropriate solvent.

  • Binding: In a quartz cuvette, add the ct-DNA solution and a fixed concentration of EtBr. Allow the mixture to incubate at room temperature for 5-10 minutes to ensure complete binding of EtBr to DNA.

  • Baseline Measurement: Place the cuvette in a spectrofluorometer and record the fluorescence emission spectrum (typically 550-650 nm) with an excitation wavelength of around 520 nm.

  • Titration: Add small aliquots of the nitrobenzimidazole test compound stock solution to the cuvette. After each addition, mix gently and allow to equilibrate for 2-3 minutes.

  • Fluorescence Quenching: Record the fluorescence spectrum after each addition. Successful intercalation of the test compound will displace EtBr from the DNA, leading to a quenching (decrease) of the EtBr fluorescence signal.[7]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~600 nm) against the concentration of the test compound. The degree of quenching provides evidence for intercalation. The data can be further analyzed using a Scatchard plot to determine the binding constant (K).

Inhibition of Critical Cancer-Related Enzymes

Nitrobenzimidazoles can function as potent inhibitors of enzymes that are overactive in cancer cells, providing a more targeted therapeutic approach.

1.2.1 Target: Poly (ADP-ribose) Polymerase (PARP)

PARP is a family of enzymes crucial for DNA single-strand break repair. In many cancers that are deficient in other DNA repair pathways (like BRCA-mutant cancers), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in "synthetic lethality" and targeted cell death.

  • Mechanism of Action: Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent PARP inhibitors.[5] They likely act as competitive inhibitors, occupying the NAD+ binding site of the enzyme, thereby preventing the synthesis of poly (ADP-ribose) chains and halting the DNA repair process. This inhibition leads to cell cycle arrest in the S phase and the induction of apoptosis.[5]

Signaling Pathway: PARP Inhibition

G DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair NAD+ No_Repair SSBs Persist, Become Double-Strand Breaks (DSBs) PARP->No_Repair Blocked Survival Cell Survival Repair->Survival Nitro Nitrobenzimidazole (e.g., Compound 3) Nitro->PARP Inhibition Apoptosis Apoptosis No_Repair->Apoptosis

Caption: PARP inhibition by nitrobenzimidazoles.

Quantitative Data: PARP Inhibitory Activity

Compound Target IC50 Value (μM) Reference
Compound 3[5] PARP 0.05 [5]
3-Aminobenzamide (Control) PARP 28.5 [5]

| Compound 6[5] | A549 Cancer Cell Line | 0.028 |[5] |

1.2.2 Target: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer. The benzimidazole scaffold is a well-established core for kinase inhibitors.[10][11][12]

  • Mechanism of Action: Benzimidazole derivatives often act as ATP-competitive inhibitors. They occupy the ATP-binding pocket in the kinase domain, preventing the phosphorylation of downstream substrate proteins and thereby blocking aberrant signaling pathways that drive tumor growth.[10][11] While much of the research has focused on the broader benzimidazole class, the principles apply to nitro-substituted analogs, which can target kinases such as EGFR, Lck, Aurora kinases, and CDKs.[6][12][13]

Induction of Oxidative Stress and Ferroptosis

The nitroaromatic nature of these compounds makes them susceptible to cellular reduction, a process that can be exploited to induce lethal oxidative stress, particularly in the unique microenvironment of tumors.

  • Mechanism of Action: Under aerobic conditions, the nitro group can undergo a futile redox cycle. It is reduced by one electron to a nitro radical anion, which then rapidly transfers the electron to molecular oxygen, regenerating the parent compound and producing a superoxide radical.[14] This cycle generates a massive amount of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to DNA, lipids, and proteins.[14][15] In the hypoxic (low oxygen) environment common in solid tumors, nitroimidazoles can induce a specific iron-dependent form of programmed cell death called ferroptosis by blocking mitochondrial complexes and altering oxidative stress responses.[16]

Antiparasitic and Antimicrobial Targets: Reductive Activation

The most clinically established application of nitro-heterocyclic compounds is in treating infections caused by anaerobic organisms, including protozoan parasites and bacteria.[17][18]

Mechanism: Nitro-Group Reduction in Anaerobes

The key to the selective toxicity of nitrobenzimidazoles against anaerobic organisms lies in the reductive bioactivation of the nitro (NO₂) group.

  • Causality: Anaerobic organisms (e.g., Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis) possess low redox potential electron-transfer proteins (like ferredoxin) that are absent in aerobic host cells.[17][19][20] These proteins efficiently donate electrons to the nitro group of the nitrobenzimidazole. This reduction converts the non-toxic parent drug into highly reactive, cytotoxic nitroso and hydroxylamine intermediates and nitro radical anions. These reactive species then indiscriminately damage crucial cellular macromolecules, including DNA, leading to rapid cell death.[19] This selective activation within the pathogen ensures high efficacy with minimal toxicity to the host.

Mechanism: Reductive Activation in Anaerobes

G cluster_pathogen Anaerobic Pathogen Cell Nitro Nitrobenzimidazole (Prodrug, R-NO₂) Enzyme Low-Redox Proteins (e.g., Ferredoxin) Nitro->Enzyme Enters Cell Radical Cytotoxic Radicals (R-NO₂⁻, R-NO) Enzyme->Radical e⁻ Transfer (Reduction) Damage Damage to DNA, Proteins, etc. Radical->Damage Death Cell Death Damage->Death

Caption: Selective activation in anaerobic pathogens.

Quantitative Data: Antiparasitic Activity of Nitroimidazole Carboxamides

Organism Strain EC50 Range (μM) Metronidazole EC50 (μM) Reference
G. lamblia Metronidazole-Resistant 0.1 - 2.5 6.1 - 18 [17][18]
E. histolytica - 1.7 - 5.1 5.0 [17][18]

| T. vaginalis | - | 0.6 - 1.4 | 0.8 |[17][18] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: Prepare a 2-fold serial dilution of the nitrobenzimidazole compound in a 96-well microtiter plate using appropriate sterile broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or protozoa) as per CLSI or equivalent guidelines (typically adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no microbes).

  • Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere e.g., anaerobic for relevant targets) for a specified period (e.g., 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well. This can be assessed visually or by reading the optical density with a plate reader.[21][22]

Other Emerging Therapeutic Targets

The versatility of the nitrobenzimidazole scaffold extends to other important enzyme and receptor families.

Target: Phosphodiesterases (PDEs)

PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in signal transduction. Inhibiting PDEs can have anti-inflammatory and other therapeutic effects. Several 6-nitrobenzimidazole derivatives have shown excellent inhibitory activity against PDEs, with IC50 values significantly better than the standard inhibitor EDTA.[23]

Quantitative Data: Phosphodiesterase Inhibitory Activity

Compound Target IC50 Value (μM) Reference
Compound 30 Phosphodiesterase 1.5 [23]
Compound 1 Phosphodiesterase 2.4 [23]

| EDTA (Control) | Phosphodiesterase | 274 |[23] |

Target: μ-Opioid Receptor (MOR)

A specific class of 2-benzyl-nitrobenzimidazoles, commonly known as 'nitazenes', are exceptionally potent agonists of the μ-opioid receptor.[24] Their action on this receptor mediates powerful analgesic effects, reported to be up to 1,500 times the potency of morphine.[25] While this highlights their potential in pain management, it is also the basis for their emergence as dangerous illicit drugs.[24]

Conclusion and Future Directions

Nitrobenzimidazoles are a rich and versatile class of compounds with a remarkable ability to engage a wide spectrum of therapeutic targets. Their mechanisms of action are sophisticated, ranging from the physical disruption of DNA and targeted enzyme inhibition in cancer cells to selective bio-activation in anaerobic pathogens. The research highlighted in this guide demonstrates clear potential in oncology (targeting PARP, kinases, and DNA stability) and infectious diseases. Emerging targets like phosphodiesterases and opioid receptors further broaden their therapeutic horizon.

Future research should focus on optimizing the structure-activity relationships to enhance selectivity for specific targets, thereby increasing therapeutic efficacy while minimizing off-target toxicity. For instance, designing nitrobenzimidazoles that selectively accumulate in hypoxic tumor environments could maximize their potential as ferroptosis inducers. Similarly, fine-tuning the redox potential could optimize selective activation in parasites while reducing host cell toxicity. The integration of computational modeling with traditional synthesis and biological evaluation will be paramount in unlocking the full potential of this privileged chemical scaffold.

References

Methodological & Application

Experimental protocol for synthesizing 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesis is achieved through the acid-catalyzed cyclocondensation of 3-nitro-o-phenylenediamine with glacial acetic acid, a variant of the well-established Phillips-Ladenburg benzimidazole synthesis.[1][2] This application note elaborates on the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions for handling nitrated aromatic compounds, and details methods for product purification and characterization. The aim is to provide a robust and reproducible methodology that ensures both high yield and purity, grounded in established chemical principles.

Introduction and Scientific Background

Benzimidazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds.[3] The fusion of a benzene ring with an imidazole ring creates a versatile scaffold with a wide range of biological activities. The target compound, this compound, is a valuable synthetic intermediate. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzimidazole core, making it a key precursor for further functionalization in drug discovery and materials science.[3][4]

The most direct and atom-economical approach for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid at elevated temperatures.[5][6][7] In this protocol, we adapt this method for the specific synthesis of the title compound from 3-nitro-o-phenylenediamine and glacial acetic acid. The presence of the nitro group deactivates the aromatic ring and reduces the nucleophilicity of the adjacent amino groups, necessitating the use of an acid catalyst to facilitate the reaction.[2]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of this compound Reaction Scheme

The reaction proceeds through an acid-catalyzed mechanism involving two key stages: initial formation of an N-acylated intermediate followed by intramolecular cyclization and dehydration.

Mechanism Workflow:

  • Acid Activation: The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (HCl), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (Amide Formation): One of the amino groups of 3-nitro-o-phenylenediamine attacks the activated carbonyl carbon.

  • Dehydration I: A molecule of water is eliminated to form a Schiff base-like intermediate.

  • Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the imine carbon.

  • Dehydration II: A final elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic benzimidazole ring.

G A 3-Nitro-o-phenylenediamine + Acetic Acid (AcOH) B Protonation of AcOH by HCl Catalyst A->B Add HCl D Nucleophilic Attack by -NH2 group A->D C Activated Acetyl Intermediate B->C C->D E Tetrahedral Intermediate D->E F Dehydration (Loss of H2O) E->F G N-Acylated Intermediate (Amide) F->G H Intramolecular Nucleophilic Attack G->H I Cyclic Intermediate H->I J Final Dehydration (Loss of H2O) I->J K 2-Methyl-4-nitro-1H- benzo[d]imidazole J->K

Caption: Reaction mechanism for the Phillips condensation.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Nitro-o-phenylenediamine≥98%e.g., Sigma-AldrichToxic & Irritant
Glacial Acetic AcidACS Gradee.g., Fisher ScientificCorrosive
Hydrochloric Acid (4N)Reagent GradeN/APrepared from concentrated HCl
Sodium Hydroxide Solution (10%)Reagent GradeN/ACorrosive
EthanolReagent GradeN/AFlammable
Deionized WaterHigh PurityLab Source
Celite® 545N/Ae.g., Sigma-AldrichOptional, for filtration
Anhydrous Sodium SulfateACS GradeN/ADrying agent

Equipment: 100 mL Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel, filtration flask, standard laboratory glassware, pH paper, TLC plates (silica gel 60 F254), rotary evaporator.

Safety First: Hazard Analysis and Precautions

Aromatic nitro compounds are toxic and must be handled with extreme care.[8]

  • Toxicological Hazards: 3-Nitro-o-phenylenediamine is toxic if swallowed, inhaled, or absorbed through the skin. The most prominent health hazard of aromatic nitro compounds is cyanosis (blue discoloration of the blood) and potential for anemia with chronic exposure.[8]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and chemical safety goggles. All operations must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid creating dust when weighing the starting material. Change gloves immediately if contamination occurs. Wash hands and face thoroughly after handling.

  • Waste Disposal: All chemical waste, including filtrate and used TLC plates, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Avoid releasing materials into the environment.[10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-o-phenylenediamine (3.06 g, 20 mmol).

  • Reagent Addition: Add glacial acetic acid (12 mL, ~200 mmol), followed by the dropwise addition of 4N hydrochloric acid (5 mL) as a catalyst.[1]

  • Heating and Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the reaction mixture to 110°C with continuous stirring. The solution will become dark.

  • Reaction Monitoring: Allow the reaction to reflux for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is complete upon the disappearance of the 3-nitro-o-phenylenediamine spot.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath to cool further.

  • Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. Neutralize the acidic solution by the slow, portion-wise addition of 10% aqueous sodium hydroxide solution until the pH is approximately 7-8 (check with pH paper).[11] This will cause the crude product to precipitate out as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water (3 x 30 mL) to remove any inorganic salts and residual base.

  • Drying: Press the solid on the filter to remove as much water as possible. Allow the crude product to air-dry or dry in a desiccator.

Purification
  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Swirl and heat for a few minutes, then filter the hot solution through a Celite® pad to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it to literature values.

  • FT-IR Spectroscopy: Look for the disappearance of N-H stretching bands from the primary amine and the appearance of characteristic benzimidazole ring vibrations.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and integration of protons and carbons.

Experimental Workflow and Data Summary

G A 1. Reagent Setup - Add 3-nitro-o-phenylenediamine - Add Acetic Acid & HCl B 2. Reaction - Heat to 110°C - Reflux for 3-4 hours A->B C 3. Monitoring - Use TLC (EtOAc/Hexane) - Check for starting material B->C Periodically C->B Incomplete D 4. Work-up - Cool to RT, then ice bath - Pour into ice water - Neutralize with 10% NaOH C->D Complete E 5. Isolation - Vacuum filtration - Wash with cold water D->E F 6. Purification - Recrystallize from Ethanol/Water E->F G 7. Final Product - Collect via filtration - Dry under vacuum F->G H 8. Characterization - MP, IR, NMR G->H

Caption: Overall experimental workflow for synthesis.

Table 2: Reagent Quantities

ReagentMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3-Nitro-o-phenylenediamine153.143.06201
Glacial Acetic Acid60.05~7.2~120~6

References

Applications of 2-Methyl-4-nitro-1H-benzo[d]imidazole in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to 2-Methyl-4-nitro-1H-benzo[d]imidazole. While direct extensive research on this specific molecule is emerging, its structural motifs—the benzimidazole core, a 2-methyl substituent, and a 4-nitro group—are well-established pharmacophores in medicinal chemistry. This guide will, therefore, extrapolate from the rich body of literature on related analogues to provide a robust framework for its synthesis, potential therapeutic applications, and biological evaluation.

Introduction: The Benzimidazole Scaffold in Drug Discovery

Benzimidazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The versatility of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.

The subject of this guide, this compound, combines three key structural features:

  • The Benzimidazole Core: Provides the fundamental framework for interaction with biological targets.

  • A 2-Methyl Group: This small alkyl group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

  • A 4-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the benzimidazole ring.[4] This feature is often associated with enhanced biological activity, particularly in the realms of anticancer and antimicrobial chemotherapy.[2][5]

This guide will provide a detailed protocol for the synthesis of this compound and explore its potential applications based on the known activities of structurally related nitro- and methyl-substituted benzimidazoles.

Part 1: Synthesis of this compound

The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6][7] For the synthesis of the title compound, the logical precursors are 3-nitro-1,2-phenylenediamine and acetic acid.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Characterization 3-nitro-1,2-phenylenediamine 3-nitro-1,2-phenylenediamine Reaction_Mixture Reaction_Mixture 3-nitro-1,2-phenylenediamine->Reaction_Mixture 1 equiv. Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Reaction_Mixture slight excess 4N_HCl 4N HCl (catalyst) 4N_HCl->Reaction_Mixture Reflux Reflux (e.g., 100°C, 2-4h) Reaction_Mixture->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to RT TLC_Monitoring->Cooling Reaction Complete Neutralization Neutralize with 10% NaOH (aq) Cooling->Neutralization Precipitation Precipitate Formation Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold H₂O Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization Crude Product Drying Dry under vacuum Recrystallization->Drying Final_Product 2-Methyl-4-nitro- 1H-benzo[d]imidazole Drying->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Consequences Compound 2-Methyl-4-nitro- 1H-benzo[d]imidazole DNA DNA Intercalation & Topoisomerase Inhibition Compound->DNA PARP PARP Inhibition Compound->PARP Microtubules Microtubule Disruption Compound->Microtubules Hypoxia Bioreductive Activation (Hypoxic Cells) Compound->Hypoxia DNA_Damage DNA Damage DNA->DNA_Damage Repair_Inhibition Inhibition of DNA Repair PARP->Repair_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Hypoxia->DNA_Damage Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Repair_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

References

Application Notes & Protocols: 2-Methyl-4-nitro-1H-benzo[d]imidazole as a Strategic Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a key intermediate, 2-Methyl-4-nitro-1H-benzo[d]imidazole, a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the methyl and nitro groups offers distinct chemical handles for molecular elaboration, enabling the exploration of diverse chemical spaces. These application notes provide a comprehensive overview of its synthesis, characterization, and subsequent derivatization, supported by detailed, field-proven protocols designed for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Nitro-Benzimidazole Scaffold

The benzimidazole core, an isostere of natural purines, readily interacts with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group onto this scaffold, as seen in this compound, serves two primary strategic purposes in drug design:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzimidazole ring system, affecting its pKa, lipophilicity, and metabolic stability.

  • A Versatile Chemical Handle: The nitro group is a synthetic chameleon. It can be retained in the final molecule, where it may be crucial for activity (as seen in nitroimidazole antibiotics where it is reductively activated), or it can be chemically reduced to a primary amine.[3][4] This resultant amino group opens a gateway to a vast array of secondary derivatizations, including amide couplings, sulfonamide formation, and urea synthesis, allowing for systematic Structure-Activity Relationship (SAR) studies.[5]

This guide provides the necessary protocols to synthesize, handle, and strategically utilize this valuable intermediate.

Physicochemical Properties and Safety Data

Safe and effective handling of any chemical intermediate is paramount. The following table summarizes essential data for this compound.

ParameterDataSource(s)
IUPAC Name This compound-
Synonyms 2-Methyl-4-nitrobenzimidazole-
CAS Number 18691-83-3-
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -
Appearance Yellow to brown solid (typical)-
Hazard Statements Harmful if swallowed. Causes skin and eye irritation.[6][7][8][9][6][7][8][9]
Precautionary Measures Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[6][8][9][6][8][9]
First Aid If Swallowed: Call a poison center or doctor. Rinse mouth.[7][8] Skin Contact: Wash with plenty of water.[6][8][6][7][8]
Personal Protective Equipment Safety glasses with side-shields, protective gloves (nitrile rubber), lab coat.[6][8][6][8]

Synthesis and Characterization

The synthesis of the title compound is reliably achieved through the condensation of a substituted o-phenylenediamine with acetic acid. This reaction, known as the Phillips benzimidazole synthesis, is a robust and widely used method.[10][11]

Protocol 1: Synthesis of this compound

This protocol details the cyclocondensation reaction of 3-nitro-o-phenylenediamine with acetic acid. The acidic conditions facilitate the formation of the imidazole ring.

Materials:

  • 3-Nitro-o-phenylenediamine (1.0 eq)

  • Glacial Acetic Acid (serving as both reactant and solvent)

  • 4M Hydrochloric Acid (catalyst)

  • 10% Sodium Hydroxide solution

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitro-o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Acidification: Add 4M Hydrochloric Acid (approx. 2-3 volumes relative to the diamine). The use of a strong acid under heating is a common condition for this type of condensation.[11]

  • Reflux: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up: Cool the mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker of crushed ice.

  • Neutralization: Neutralize the mixture by the dropwise addition of 10% Sodium Hydroxide solution until a precipitate forms and the pH is approximately 7-8. Perform this step in an ice bath to control the exothermic reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove residual salts, followed by a small amount of cold ethanol to facilitate drying.

  • Drying & Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Expected Yield: 65-80%

Visualization: Synthesis Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 3-Nitro-o-phenylenediamine C Reflux in 4M HCl (4-6 hours) A->C B Glacial Acetic Acid B->C D This compound C->D Cyclocondensation

Caption: Synthesis of this compound.

Protocol 2: Analytical Characterization & Purity Assessment

Confirming the identity and purity of the synthesized intermediate is a critical step. A combination of chromatographic and spectroscopic methods should be employed.

Methods:

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity.[12]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% Trifluoroacetic Acid) and Acetonitrile.

    • Detection: UV at 254 nm and 310 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons (complex multiplets), a singlet for the methyl group (~2.5 ppm), and a broad singlet for the N-H proton.

    • ¹³C NMR (in DMSO-d₆): Expect signals for the methyl carbon and the distinct aromatic and imidazole carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight.

    • Method: Electrospray Ionization (ESI).

    • Expected Ion: [M+H]⁺ at m/z 178.06.

Analytical Data (Expected)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.8 (br s, 1H, NH), ~8.1-7.4 (m, 3H, Ar-H), ~2.6 (s, 3H, CH₃)
Mass Spec (ESI+) m/z: 178.06 for [C₈H₈N₃O₂]⁺
HPLC Purity >95% (typical target)

Application in Medicinal Chemistry: Derivatization Strategies

The true value of this compound lies in its potential for derivatization at two key sites: the imidazole nitrogen and the nitro group.

G A 2-Methyl-4-nitro-1H- benzo[d]imidazole B N-Alkylated Derivatives A->B Protocol 3: N-Alkylation (R-X, Base) C 5-Amino-2-methyl-1H- benzo[d]imidazole Intermediate A->C Protocol 4: Nitro Reduction (H₂, Pd/C) D Amides, Ureas, Sulfonamides C->D Further Derivatization

Caption: Key derivatization pathways for the core intermediate.

Protocol 3: N-Alkylation of the Benzimidazole Core

Alkylation of the imidazole nitrogen is a common strategy to introduce diverse side chains, which can modulate solubility, cell permeability, and target engagement.

Rationale: This reaction proceeds via an Sₙ2 mechanism. A suitable base is required to deprotonate the imidazole N-H, creating a more nucleophilic anion that readily attacks the alkyl halide. DMF is an excellent polar aprotic solvent for this transformation.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DMF under a nitrogen atmosphere, add the base (e.g., K₂CO₃).

  • Activation: Stir the mixture at room temperature for 30 minutes. If using NaH, stir at 0°C until hydrogen evolution ceases.

  • Addition of Electrophile: Add the alkyl halide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-60°C) for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by pouring it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Protocol 4: Reduction of the Nitro Group to an Amine

The transformation of the nitro group into a highly versatile primary amine is a pivotal step for building complex molecules. Catalytic hydrogenation is a clean and efficient method for this purpose.[5]

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes. Hydrogen gas adsorbs onto the palladium surface and is transferred to the nitro group, reducing it in a stepwise fashion to the amine without affecting most other functional groups.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitro-benzimidazole in ethanol or methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the suspension vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: The reaction is typically complete within 4-16 hours. Monitor the consumption of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with the solvent.

  • Isolation: Rinse the filter cake with additional solvent. Concentrate the combined filtrate under reduced pressure to yield the desired amine product, which can often be used in the next step without further purification.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust and flexible entry point for the creation of diverse chemical libraries. The protocols outlined in this guide offer researchers a validated framework to synthesize, characterize, and derivatize this intermediate, accelerating the journey from a molecular concept to a potential therapeutic candidate.

References

Application Note: Strategies for the Functionalization of the 2-Methyl-4-nitro-1H-benzo[d]imidazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-methyl-4-nitro-1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The benzimidazole core is a key component in numerous pharmaceuticals, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole). The presence of a nitro group, a methyl group, and reactive sites on the heterocyclic and benzene rings makes this molecule a versatile platform for chemical modification. The electron-withdrawing nature of the 4-nitro group significantly influences the reactivity of the entire ring system, creating unique opportunities for selective functionalization.

This guide provides a comprehensive overview of the key reactive sites on the this compound core and details robust protocols for its chemical modification. We will explore functionalization strategies targeting the nitro group, the imidazole nitrogen, the C2-methyl group, and the aromatic backbone.

Functionalization via the Nitro Group

The nitro group at the C4 position is a powerful modulator of the electronic properties of the benzimidazole ring and serves as a key handle for introducing new functionalities.

Reduction to a Primary Amine

The most fundamental transformation of the nitro group is its reduction to the corresponding 4-amino-2-methyl-1H-benzo[d]imidazole. This amine is a versatile intermediate that can be further modified through diazotization, acylation, alkylation, or sulfonylation, opening a vast chemical space for analog synthesis. A common and effective method for this reduction is catalytic hydrogenation or using reducing agents like tin(II) chloride.

Causality of Experimental Choices: Tin(II) chloride dihydrate in an acidic medium (like concentrated HCl) or a polar solvent like ethanol is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. The acidic environment protonates the nitro group, facilitating the electron transfer from Sn(II), which is oxidized to Sn(IV). The reaction is typically clean and high-yielding.

Protocol 1: Reduction of 4-Nitro Group using Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 g, 5.64 mmol) in ethanol (30 mL).

  • To this suspension, add tin(II) chloride dihydrate (6.36 g, 28.2 mmol, 5 equivalents) in one portion.

  • Carefully add concentrated HCl (10 mL) dropwise while stirring. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture at 60-70 °C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 4-amino-2-methyl-1H-benzo[d]imidazole.

Reaction Scheme: Nitro Group Reduction

cluster_main start This compound reagents SnCl₂·2H₂O, HCl Ethanol, 60-70 °C product 4-Amino-2-methyl-1H-benzo[d]imidazole reagents->product caption Workflow for nitro group reduction.

Caption: Workflow for nitro group reduction.

Functionalization at the Imidazole Nitrogen

The N-H proton of the imidazole ring is acidic and can be readily removed by a base, allowing for subsequent reactions with various electrophiles.

N-Alkylation

N-alkylation is a straightforward method to introduce alkyl, benzyl, or other functionalized side chains, which can significantly modulate the compound's solubility, lipophilicity, and biological activity. The reaction typically proceeds via an SN2 mechanism.[1][2]

Causality of Experimental Choices: The use of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is effective for deprotonating the imidazole N-H without causing unwanted side reactions.[3] DMF is an excellent solvent for this reaction as it solubilizes the benzimidazole salt and promotes the SN2 reaction. Heating can increase the reaction rate.[3]

Protocol 2: N-Alkylation of the Imidazole Ring

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water, Ethyl acetate (EtOAc), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound (1.0 g, 5.64 mmol) in anhydrous DMF (20 mL) in a dry round-bottom flask.

  • Add anhydrous K₂CO₃ (1.17 g, 8.46 mmol) to the solution.

  • Add the alkyl halide (e.g., benzyl bromide, 0.74 mL, 6.20 mmol) dropwise to the stirring suspension.

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • A precipitate of the N-alkylated product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • If a precipitate forms, filter, wash with water, and dry. If extracted, combine the organic layers, wash with water and then brine, and dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure N-alkylated product. Note: Alkylation can occur at either N1 or N3, potentially leading to a mixture of regioisomers, although one is often favored.

Reaction Scheme: N-Alkylation

cluster_main start This compound reagents R-X (Alkyl Halide) K₂CO₃, DMF product 1-Alkyl-2-methyl-4-nitro-1H-benzo[d]imidazole (and regioisomer) reagents->product caption General workflow for N-alkylation.

Caption: General workflow for N-alkylation.

Functionalization of the Benzene Ring

The benzene portion of the scaffold can be functionalized through electrophilic or nucleophilic aromatic substitution, or via modern cross-coupling reactions after an initial halogenation step.

Halogenation of the Aromatic Ring

Introducing a halogen (Br or Cl) onto the benzene ring (at positions C5, C6, or C7) provides a crucial handle for subsequent palladium-catalyzed cross-coupling reactions.[4] Direct halogenation can be achieved using reagents like N-Bromosuccinimide (NBS). The position of halogenation will be directed by the existing substituents.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The directing effects of the fused imidazole ring and the nitro and methyl groups will determine the regioselectivity of the substitution.

Protocol 3: Electrophilic Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound (1.0 g, 5.64 mmol) in acetonitrile (25 mL) in a round-bottom flask.

  • Add NBS (1.05 g, 5.92 mmol) in portions to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Protect the reaction from light.

  • Monitor the formation of the product by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue, and extract the product with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, then with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography to isolate the desired halogenated regioisomer(s).

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

Once a halogen is installed, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form new carbon-carbon bonds, linking aryl or vinyl groups to the benzimidazole core.[5][6]

Causality of Experimental Choices: The Suzuki reaction is one of the most robust and widely used cross-coupling methods due to the stability and commercial availability of boronic acids and the generally mild reaction conditions.[6] A catalyst system like Pd(PPh₃)₄ is effective, and a base (e.g., Na₂CO₃) is required for the transmetalation step. A solvent mixture like toluene/ethanol/water allows all components to react effectively.

Protocol 4: Suzuki Cross-Coupling

Materials:

  • Halogenated this compound (e.g., from Protocol 3)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Reaction vessel suitable for inert atmosphere (e.g., Schlenk flask).

Procedure:

  • To a Schlenk flask, add the halogenated benzimidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL Ethanol, 2 mL Water).

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to obtain the desired biaryl product.

Reaction Scheme: Halogenation and Suzuki Coupling

cluster_main start This compound reagents1 NBS CH₃CN intermediate Bromo-2-methyl-4-nitro- 1H-benzo[d]imidazole reagents1->intermediate reagents2 Ar-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ product Aryl-substituted product reagents2->product caption Two-step functionalization workflow.

Caption: Two-step functionalization workflow.

Functionalization of the C2-Methyl Group

The methyl group at the C2 position is activated by the adjacent imidazole ring and can undergo reactions such as condensation with aldehydes.

Causality of Experimental Choices: The protons on the C2-methyl group are weakly acidic. In the presence of a strong base or under acidic conditions with an activating agent (like acetic anhydride), the methyl group can react with aldehydes in an aldol-type condensation. Acetic anhydride acts as both a solvent and a dehydrating agent, driving the reaction towards the formation of a styryl-type product.

Protocol 5: Condensation of C2-Methyl Group with Aldehydes

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.1 equivalents)

  • Acetic anhydride

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 g, 5.64 mmol) and the aromatic aldehyde (6.20 mmol).

  • Add acetic anhydride (15 mL) to the mixture.

  • Heat the reaction mixture to reflux (approx. 140 °C) for 4-6 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-cold water to hydrolyze the excess acetic anhydride and precipitate the product.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-styryl-4-nitro-1H-benzo[d]imidazole derivative.

Summary of Functionalization Strategies

Reactive Site Reaction Type Key Reagents Resulting Moiety Protocol Ref.
C4-Nitro Group ReductionSnCl₂·2H₂O, HClC4-AminoProtocol 1
Imidazole N-H N-AlkylationAlkyl Halide, K₂CO₃N-AlkylProtocol 2
Benzene Ring Electrophilic BrominationNBSBromo-substituted RingProtocol 3
Halogenated Ring Suzuki CouplingAr-B(OH)₂, Pd CatalystAryl-substituted RingProtocol 4
C2-Methyl Group CondensationAr-CHO, Acetic AnhydrideC2-StyrylProtocol 5

References

Application Notes & Protocols: Leveraging the 2-Methyl-4-nitro-1H-benzo[d]imidazole Scaffold for Novel Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purine nucleotides that allows it to interact with a multitude of biological targets.[1][2] This versatility has led to its incorporation into numerous clinically approved drugs. This guide focuses on a specific, functionally rich starting block: 2-Methyl-4-nitro-1H-benzo[d]imidazole . We will detail the strategic rationale, synthesis protocols, and biological evaluation workflows for using this scaffold as a launchpad for developing novel anticancer agents. The inherent functionalities—a nucleophilic imidazole nitrogen, an electron-withdrawing nitro group, and a stable methyl group—provide a rich chemical space for generating diverse compound libraries with the potential to act through various mechanisms, including microtubule disruption, kinase inhibition, and induction of apoptosis.[3][4] This document serves as a technical guide for researchers in oncology drug discovery, providing both the "how" and the "why" behind the experimental design.

Part 1: Chemical Synthesis & Characterization

The foundation of any small molecule drug discovery program is a robust and flexible synthetic strategy. The this compound core is readily accessible and offers multiple points for diversification to explore structure-activity relationships (SAR).

Rationale for Synthetic Strategy: The Phillips Condensation

The most direct and widely adopted method for constructing the benzimidazole core is the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For our target scaffold, the logical precursors are 3-nitro-1,2-phenylenediamine and acetic acid .

  • Causality of Choice: This pathway is selected for its high efficiency, operational simplicity, and the commercial availability of starting materials. The use of acetic acid directly installs the required 2-methyl group. The nitro group on the o-phenylenediamine is strategically positioned to remain on the benzene ring of the final product, serving as a crucial functional handle for both electronic modulation of the ring and potential future chemical modification (e.g., reduction to an amine).

Protocol: Synthesis of this compound

This protocol describes the synthesis of the core scaffold.

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Activated Charcoal

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) and glacial acetic acid (60 mL).

  • Cyclization: Add 4M HCl (25 mL) to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientific Rationale: The acidic medium protonates the carbonyl oxygen of acetic acid, rendering it more electrophilic. One of the amino groups of the diamine attacks the carbonyl carbon, initiating a condensation cascade that, after dehydration and cyclization, forms the imidazole ring.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the solution by adding 10% NaOH solution dropwise with vigorous stirring until the pH is approximately 7-8. This will precipitate the product.

    • Self-Validation Check: The product is less soluble in neutral water than its protonated salt form in acid. Complete precipitation upon neutralization is a key indicator of successful product formation.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water (3 x 50 mL) to remove any residual salts and acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, add activated charcoal to decolorize, and filter while hot. Add water dropwise to the hot filtrate until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry under vacuum. The expected product is a yellowish solid.

Workflow for Synthesis and Derivatization

The true value of this scaffold lies in its potential for diversification. A primary route for modification is N-alkylation of the imidazole ring, which can significantly impact solubility, cell permeability, and target engagement.

G cluster_synthesis Core Synthesis cluster_derivatization Library Generation (Example) A 3-Nitro-1,2-phenylenediamine + Acetic Acid B Phillips Condensation (Reflux in 4M HCl) A->B C 2-Methyl-4-nitro-1H- benzo[d]imidazole (Core Scaffold) B->C D Core Scaffold E N-Alkylation (e.g., R-X, Base like K2CO3) D->E F N1-Substituted Analogs (Diverse R groups) E->F

Caption: General workflow for synthesis of the core scaffold and subsequent derivatization.

Characterization Protocol

To ensure the identity and purity of the synthesized compounds, a standard suite of analytical techniques is required.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring. Mobile phase: Ethyl Acetate/Hexane (e.g., 1:1 v/v). Visualize under UV light (254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of aromatic protons, the methyl group singlet (typically ~2.5-2.7 ppm), and the N-H proton (a broad singlet, can be exchangeable with D₂O).

    • ¹³C NMR: To confirm the number of unique carbon atoms, including the C=N carbon of the imidazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (ideally >95% for biological testing).

Part 2: In Vitro Biological Evaluation

Once a library of compounds is synthesized and characterized, the next critical phase is to assess their biological activity. The workflow proceeds from broad cytotoxicity screening to more focused mechanistic studies.

Initial Cytotoxicity Screening

The primary goal is to determine the concentration at which the compounds inhibit cancer cell growth by 50% (GI₅₀ or IC₅₀). A panel of cell lines from different cancer types is crucial to identify compounds with broad activity or potential selectivity.

Recommended Starter Cell Line Panel:

Cell Line Cancer Type Rationale
MCF-7 Breast (ER+) Represents hormone-dependent breast cancer.[3]
A549 Lung A common model for non-small cell lung cancer.[3]
HCT-116 Colon Represents colorectal carcinoma.[3]
K-562 Leukemia A suspension cell line, good for testing against hematological malignancies.[5]

| DU-145 | Prostate | Represents androgen-independent prostate cancer.[6] |

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of choice

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Synthesized compounds dissolved in DMSO (e.g., 10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Scientific Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours.

    • Self-Validation Check: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate. A visible purple color in control wells confirms the assay is working.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In Vitro Evaluation Workflow

G A Synthesized Compound Library (Purity >95%) B Primary Screen: MTT Assay on Cancer Cell Panel (e.g., MCF-7, A549, HCT-116) A->B C Data Analysis: Calculate IC50 Values B->C D Identify 'Hit' Compounds (IC50 < 10 µM) C->D E Secondary Assays (Mechanistic) - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) D->E F SAR Analysis & Lead Optimization E->F

Caption: A streamlined workflow for the in vitro evaluation of synthesized compounds.

Mechanistic Assays: Uncovering the "How"

After identifying potent compounds, it is essential to investigate their mechanism of action.

Protocol 2.4.1: Cell Cycle Analysis

  • Rationale: Many benzimidazoles, like albendazole, function by disrupting microtubule dynamics, leading to an arrest of cells in the G2/M phase of the cell cycle.[3] This assay quantifies that effect.

  • Method: Treat cells (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ for 24 hours. Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content of the cell population using a flow cytometer. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at this phase.[6]

Protocol 2.4.2: Apoptosis Assay

  • Rationale: This assay determines if the compound induces programmed cell death (apoptosis).

  • Method: Use a commercially available Annexin V-FITC/PI apoptosis detection kit. Treat cells as in the cell cycle assay. Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters late apoptotic/necrotic cells). Analyze by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.[6]

Potential Mechanisms of Action for Benzimidazole Scaffolds

G cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Core 2-Methyl-4-nitro- benzimidazole Derivative Tubulin Tubulin Polymerization Core->Tubulin DNA DNA Minor Groove/ Topoisomerases Core->DNA Kinases Protein Kinases (e.g., VEGFR, BRAF) Core->Kinases G2M G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis DNA->Apoptosis Prolif Inhibition of Proliferation & Angiogenesis Kinases->Prolif G2M->Apoptosis

Caption: Potential mechanisms of action for benzimidazole-based anticancer agents.

Part 3: Structure-Activity Relationship (SAR) & Lead Optimization

SAR is the process of correlating changes in a molecule's structure with its biological activity. This iterative cycle of design, synthesis, and testing is the core of lead optimization.

Interpreting Initial Data for SAR

The goal is to identify which structural modifications lead to increased potency and/or selectivity.

Example SAR Table:

Compound ID R Group (at N1) Modification IC₅₀ vs. A549 (µM) IC₅₀ vs. MCF-7 (µM)
Core-01 -H Core Scaffold 15.2 21.5
SAR-01 -CH₃ Small alkyl 10.8 15.1
SAR-02 -CH₂CH₂OH Hydrophilic chain 25.6 30.2
SAR-03 -Benzyl Lipophilic/Aromatic 2.1 4.5

| SAR-04 | -CH₂(4-Cl-Ph) | E-withdrawing aromatic | 0.9 | 1.8 |

  • Analysis of Hypothetical Data: The data above would suggest that adding a lipophilic, aromatic group at the N1 position significantly enhances potency (SAR-03 vs. Core-01). Furthermore, adding an electron-withdrawing group (Cl) to that aromatic ring provides an additional boost in activity (SAR-04 vs. SAR-03). Conversely, adding a polar hydroxyl group (SAR-02) is detrimental to activity, possibly due to reduced cell permeability.

Key Considerations for Optimization
  • The Nitro Group: The 4-nitro position is a strong electron-withdrawing group that can influence the electronics of the entire heterocyclic system. It is also a known bio-reductive group, meaning it can be reduced to cytotoxic species selectively in the hypoxic (low oxygen) environments common in solid tumors.[8] Exploring analogs where the nitro group is moved to other positions or replaced with other electron-withdrawing groups (e.g., -CN, -CF₃) is a valid optimization strategy.

  • N1-Substitution: As shown in the table, this is a powerful position to modulate the compound's properties. Exploring a wide range of alkyl, aryl, and heteroaryl substituents here is critical.

  • 2-Methyl Group: While simple, this group can be replaced with other small alkyl groups or even a hydrogen atom to probe the steric requirements of the binding pocket of the biological target.

Conclusion and Future Directions

The this compound scaffold represents a promising and synthetically accessible starting point for the development of new anticancer agents. This guide provides the fundamental protocols to synthesize, characterize, and evaluate the initial biological activity of derivatives based on this core. The subsequent steps in a drug discovery campaign, building upon the SAR data generated here, would involve more advanced studies such as:

  • Target Deconvolution: Identifying the specific protein(s) the lead compounds bind to.

  • In Silico Studies: Using molecular docking to predict how compounds bind to their targets and guide further design.[9]

  • ADME/Tox Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of lead compounds.

  • In Vivo Efficacy Studies: Testing the most promising compounds in animal models of cancer.

By systematically applying the principles and protocols outlined herein, research teams can efficiently explore the chemical space around this versatile scaffold to discover next-generation cancer therapeutics.

References

Application Note & Protocols for High-Throughput Screening Assays Involving 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays involving 2-Methyl-4-nitro-1H-benzo[d]imidazole and its analogs. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] This guide will detail protocols for both biochemical and cell-based assays, with a focus on identifying potential inhibitors of protein kinases, a major class of drug targets.[4][5][6] Additionally, it will cover methodologies for assessing the cytotoxic effects of these compounds in cancer cell lines. The protocols are designed to be robust, scalable for automated HTS platforms, and include critical steps for data analysis and quality control.[7][8][9]

Introduction: The Rationale for Screening this compound

The benzimidazole core is a key pharmacophore found in numerous FDA-approved drugs. The addition of a nitro group, as seen in this compound, can significantly influence the compound's biological activity. Nitroaromatic compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][10] Specifically, derivatives of nitro-benzimidazoles have shown promise as vasorelaxants, antihypertensives, and potent anticancer agents, with some acting as Poly (ADP-ribose) polymerase (PARP) inhibitors.[10][11][12]

Given the diverse bioactivities of this chemical class, this compound represents a valuable candidate for screening against a variety of biological targets. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological pathway or target.[7][9][13] This application note will provide the foundational protocols to screen this compound and its analogs effectively.

Assay Choice and Design Considerations

The selection of an appropriate assay is critical for a successful HTS campaign.[14] The choice will depend on the hypothesized mechanism of action of this compound. Based on the activities of related compounds, two primary assay formats are proposed: a biochemical assay targeting protein kinases and a cell-based assay to evaluate cytotoxicity.

Biochemical Assay: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in diseases like cancer.[4][5] Many small molecule kinase inhibitors are ATP-competitive, and the benzimidazole scaffold is known to interact with the ATP-binding pocket of various kinases.[15] A fluorescence-based assay is often preferred for HTS due to its sensitivity and homogeneous format.[5][6][16]

Workflow for Biochemical Kinase Inhibition Assay:

cluster_0 Assay Plate Preparation cluster_1 Reaction Initiation & Detection A Dispense Assay Buffer B Add this compound (or library compounds) A->B C Add Kinase Enzyme B->C D Incubate C->D E Add ATP/Substrate Mix D->E F Incubate (Kinase Reaction) E->F G Add Detection Reagent F->G H Incubate (Signal Development) G->H I Read Plate (Fluorescence Detector) H->I J Data Analysis I->J

Caption: Workflow for a generic fluorescence-based kinase inhibition assay.

Cell-Based Assay: Cytotoxicity Screening

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.[17][18][19] A cytotoxicity assay is a fundamental first step to identify compounds that inhibit cell proliferation or induce cell death, which is particularly relevant for anticancer drug discovery.[10]

Workflow for Cell-Based Cytotoxicity Assay:

cluster_0 Cell Culture & Plating cluster_1 Compound Treatment & Analysis A Culture Cancer Cell Line B Harvest and Count Cells A->B C Seed Cells into Microtiter Plates B->C D Incubate (Allow Attachment) C->D E Add this compound (or library compounds) D->E F Incubate (e.g., 72 hours) E->F G Add Viability Reagent (e.g., resazurin) F->G H Incubate (Signal Development) G->H I Read Plate (Fluorescence/Luminescence) H->I J Data Analysis I->J

Caption: Workflow for a typical cell-based cytotoxicity assay.

Detailed Protocols

Protocol 1: Homogeneous Fluorescence-Based Kinase Assay

This protocol is designed to identify inhibitors of a generic protein kinase and can be adapted for specific kinases of interest.

Materials:

  • 384-well, low-volume, black microtiter plates

  • Kinase of interest

  • Fluorescently labeled kinase substrate

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, BSA, and DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions, positive control, and negative control (DMSO) to the 384-well assay plates.

  • Enzyme Addition:

    • Dilute the kinase enzyme to the desired concentration (e.g., 2X the final concentration) in kinase assay buffer.

    • Dispense 5 µL of the diluted enzyme solution to each well of the assay plate.

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X ATP/substrate solution by diluting ATP and the fluorescently labeled substrate in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to facilitate the identification of competitive inhibitors.[20]

    • Add 5 µL of the ATP/substrate solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the development of the fluorescent signal.

    • Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature), protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader.

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, black-walled, tissue-culture treated plates[21]

  • This compound (dissolved in 100% DMSO)

  • Resazurin sodium salt solution

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, collect, and count the cells.

    • Dilute the cell suspension to the optimized seeding density in cell culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the plates from the incubator and add 10 µL of the diluted compound solutions, positive control, and negative control to the respective wells.

    • Return the plates to the incubator for 72 hours.

  • Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

Data Analysis and Quality Control

Data Normalization

Raw data from the HTS runs should be normalized to account for plate-to-plate and well-to-well variability. The percent inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

Quality Control Metrics

The robustness of an HTS assay is assessed using statistical parameters.[8] The Z'-factor is a widely accepted metric for evaluating assay quality.

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Z'-factor Value Assay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable
Hit Identification and Confirmation
  • Primary Screen: Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).

  • Dose-Response Confirmation: Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value).

  • Orthogonal Assays: Confirmed hits should be evaluated in an alternative assay format to rule out assay artifacts (e.g., compound autofluorescence).

Troubleshooting

Problem Potential Cause Solution
Low Z'-factor High variability in controlsOptimize reagent dispensing, check for edge effects, ensure consistent incubation times.
Low signal-to-background ratioOptimize enzyme/substrate concentrations, increase incubation time.
High False Positive Rate Compound interference (e.g., autofluorescence)Screen compounds in the absence of enzyme/cells to identify interfering molecules.
High False Negative Rate Compound instability or insolubilityCheck compound solubility in assay buffer.
Insufficient incubation timeOptimize incubation times for compound-target binding.

Conclusion

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening of this compound and its analogs. By leveraging both biochemical and cell-based approaches, researchers can efficiently identify and characterize the biological activities of this promising class of compounds, accelerating the early stages of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 2-Methyl-4-nitro-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols to enhance your synthetic outcomes. We move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The most common and established method for this synthesis is the Phillips condensation reaction.[1][2][3][4][5] This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid, in this case, 3-nitro-o-phenylenediamine and acetic acid, typically facilitated by a dilute mineral acid. While seemingly straightforward, achieving a high yield of a pure product can be challenging. This guide will address the common hurdles and provide solutions to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Phillips-Ladenburg benzimidazole synthesis?

A1: The Phillips-Ladenburg synthesis proceeds through a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid, forming an N-acylated intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic benzimidazole ring.[1] The use of a dilute mineral acid, such as hydrochloric acid, catalyzes the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

Q2: What are the most critical parameters influencing the yield of this compound?

A2: Several factors critically impact the reaction yield:

  • Purity of Reactants: The purity of the starting material, 3-nitro-o-phenylenediamine, is paramount. Impurities can lead to the formation of colored byproducts and complicate the purification process.

  • Reaction Temperature: The optimal temperature for the condensation is crucial. While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the starting materials and the product, resulting in lower yields and increased impurity formation.

  • Acid Catalyst: The concentration of the acid catalyst needs to be carefully controlled. While catalytic amounts of a dilute mineral acid can enhance the reaction rate, high concentrations can lead to unwanted side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.

  • Work-up Procedure: A meticulous work-up procedure, including proper neutralization and extraction, is vital for maximizing the isolated yield of the pure product.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective and convenient method for monitoring the reaction's progress. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (3-nitro-o-phenylenediamine), the intermediate, and the final product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying crude this compound. A suitable solvent system, often an alcohol like ethanol or an ethanol-water mixture, should be used. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.

Problem Potential Causes Solutions & Explanations
Low or No Product Yield Incomplete reaction; Suboptimal reaction temperature; Inactive catalyst; Impure starting materials.Verify Reaction Completion: Monitor the reaction using TLC until the starting material is consumed. Optimize Temperature: Ensure the reaction is heated to the optimal temperature, typically around 100°C for the Phillips condensation. Use an oil bath for uniform heating. Catalyst Check: Use a fresh, properly diluted mineral acid catalyst. Purify Reactants: If possible, purify the 3-nitro-o-phenylenediamine by recrystallization before use.
Formation of a Dark, Tarry Reaction Mixture Oxidation of the o-phenylenediamine starting material; Overheating the reaction; Air oxidation during the reaction.Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the sensitive diamine. Temperature Control: Maintain a stable and appropriate reaction temperature. Overheating can lead to polymerization and decomposition. Starting Material Purity: Ensure the purity of the 3-nitro-o-phenylenediamine, as impurities can catalyze oxidation.
Multiple Spots on TLC of the Crude Product Incomplete reaction; Formation of side products (e.g., N,N'-diacetylated product); Decomposition of the product.Extend Reaction Time: Continue heating and monitor by TLC until the starting material spot disappears. Stoichiometry: Use a slight excess of acetic acid to ensure complete reaction of the diamine. Avoid Overheating: Excessive heat and prolonged reaction times can lead to the formation of byproducts.
Difficulty in Isolating the Product Product is soluble in the work-up solvent; Incomplete precipitation.Solvent Selection: If extracting, use a solvent in which the product has high solubility and the impurities have low solubility. Ethyl acetate is a common choice. Precipitation: If precipitating, ensure the solution is sufficiently cooled and consider adding a co-solvent in which the product is less soluble to induce precipitation. Scratching the inside of the flask can also initiate crystallization.
Product is Difficult to Purify by Recrystallization Presence of persistent impurities; Oily product.Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Solvent System Optimization: Experiment with different solvent systems for recrystallization to find one that provides good crystal formation and effectively excludes impurities. If the product oils out, try using a more polar solvent or a solvent mixture.

Visualizing the Process

To better understand the key stages and decision points in the synthesis, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

G cluster_mechanism Phillips Condensation Mechanism A 3-Nitro-o-phenylenediamine C N-acylated Intermediate A->C Nucleophilic Attack B Acetic Acid B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration

Caption: Phillips condensation reaction mechanism.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield? check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Present? check_tlc->sm_present increase_time Increase Reaction Time/Temp sm_present->increase_time Yes check_purity Check Reactant Purity sm_present->check_purity No increase_time->check_tlc purify Purify Starting Material check_purity->purify Impure optimize_workup Optimize Work-up check_purity->optimize_workup Pure purify->start end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound based on the Phillips condensation.

Materials:

  • 3-nitro-o-phenylenediamine

  • Glacial acetic acid

  • 4N Hydrochloric acid

  • Concentrated ammonium hydroxide solution

  • Ethanol

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-o-phenylenediamine (1.0 eq) in a minimal amount of 4N hydrochloric acid.

  • Addition of Acetic Acid: To this solution, add glacial acetic acid (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) using an oil bath. Monitor the reaction progress by TLC (e.g., 3:1 ethyl acetate:hexane). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Product Isolation:

    • Precipitation Method: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Extraction Method: If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: If extraction was performed, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

References

Stability issues of 2-Methyl-4-nitro-1H-benzo[d]imidazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Methyl-4-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to ensure the integrity of your results by understanding and controlling the stability of this molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Like many nitroaromatic and benzimidazole-based structures, its chemical stability is not absolute and can be influenced by a variety of environmental factors including the choice of solvent, pH, light exposure, and temperature. The electron-withdrawing nature of the nitro group, combined with the reactivity of the benzimidazole core, makes this molecule susceptible to specific degradation pathways that can impact experimental outcomes.[1] This guide provides a structured approach to understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, this compound should be stored in a cool, dark, and dry place. Benzimidazole derivatives can be sensitive to light and moisture, which may catalyze degradation.[2] For long-term storage, temperatures of 2-8°C are recommended.[3][4] The container should be tightly sealed to prevent moisture absorption.

Q2: What are the most suitable solvents for dissolving this compound for experiments?

A2: The choice of solvent is critical and depends on the duration and nature of the experiment.

  • Short-Term Use (hours to a few days): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective at dissolving a wide range of benzimidazole derivatives. Studies on similar compounds have shown good stability in DMSO for up to 96 hours.[5][6][7]

  • Chromatography & Spectroscopic Analysis: Acetonitrile (ACN) and methanol are common solvents for analytical techniques like HPLC. While generally suitable, long-term storage in methanol should be approached with caution, as it is a protic solvent and could potentially participate in degradation reactions under certain conditions.

  • Aqueous Buffers: The compound's stability in aqueous solutions is highly pH-dependent. Acidic conditions (e.g., pH < 4) tend to confer greater stability for many benzimidazole anthelmintics, whereas neutral to alkaline conditions can promote hydrolysis.[8] If aqueous buffers are required, it is crucial to perform a preliminary stability study at the target pH.

Q3: What are the primary degradation pathways for this molecule?

A3: Based on the chemistry of benzimidazoles and nitroaromatic compounds, the following degradation pathways are most likely:

  • Hydrolysis: The imidazole ring or other functional groups can be susceptible to cleavage under strongly acidic or, more commonly, alkaline conditions.[2][3]

  • Oxidation: The benzimidazole ring system can be susceptible to oxidative cleavage. The presence of a nitro group can also influence the molecule's susceptibility to oxidative and reductive processes.[2][9]

  • Photodegradation: Aromatic and heterocyclic compounds, particularly those with nitro groups, are often photosensitive. Exposure to UV or even ambient laboratory light can lead to the formation of various photoproducts.[8][10][11][12]

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can accelerate other degradation pathways, especially in solution.[13]

Q4: Which analytical techniques are most suitable for monitoring stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and widely used method for stability testing of benzimidazole derivatives.[2][5][6] A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products. For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[2]

Troubleshooting Guides

This section provides structured advice for specific issues you may encounter during your experiments.

Issue 1: I'm observing a decrease in the parent compound peak in my HPLC analysis, with the appearance of new, unknown peaks.

This is a classic sign of chemical degradation. The appearance of new peaks suggests the parent molecule is converting into one or more different chemical entities.

Causality: This is likely due to hydrolysis, oxidation, or photodegradation, especially if the solution was stored for an extended period, exposed to light, or subjected to non-neutral pH or high temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for observed sample degradation.

Issue 2: My solution of the compound is changing color (e.g., turning yellow/brown) over time.

Causality: Color changes in solutions of nitroaromatic compounds often indicate the formation of degradation products that possess chromophores extending into the visible spectrum. This can be a result of oxidation or photolytic reactions that alter the electronic structure of the molecule.

Recommended Actions:

  • Protect from Light: Immediately begin storing your solutions in amber vials or wrap them in aluminum foil to exclude light. Compare a light-protected sample to one exposed to ambient light to confirm photosensitivity.

  • Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon.

  • Analyze the Colored Solution: Use HPLC-UV/Vis with a photodiode array (PDA) detector to analyze the colored solution. A PDA detector will provide the UV-Vis spectrum for each peak, helping to identify which degradation product is responsible for the color.

Issue 3: The concentration of my compound is decreasing, but I don't see any significant degradation peaks.

This "mass balance" issue can be perplexing but has several logical explanations.

Causality:

  • Precipitation: The compound may be precipitating out of solution if its solubility limit is exceeded, especially after temperature fluctuations.

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore invisible to a UV detector.[2]

  • Formation of Highly Polar or "Sticky" Compounds: Degradants may be too polar to elute from a reverse-phase HPLC column or may irreversibly adsorb to the column or vial surfaces.

  • Formation of Volatile Degradants: The degradation products could be volatile and lost during sample handling.

Recommended Actions:

  • Check for Precipitation: Visually inspect the solution for any solid material. Centrifuge the sample and analyze the supernatant to see if the concentration is restored after re-dissolving the pellet.

  • Alter HPLC Detection:

    • Analyze samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb.

    • Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), which do not rely on a chromophore for detection.

  • Modify HPLC Method: Use a steeper gradient or a stronger organic solvent to attempt to elute any highly retained polar compounds.

Data & Protocols

Table 1: Solvent Selection & Stability Guide
SolventTypeSuitabilityPotential Issues & Mitigation
DMSO Aprotic, PolarExcellent (Short-term) Can absorb water; use anhydrous grade and store under inert gas. Some sources indicate it can decompose at high temperatures.
DMF Aprotic, PolarGood Can degrade to form amines, which are basic and may catalyze degradation of the compound. Use high-purity, fresh bottles.
Acetonitrile Aprotic, PolarGood Generally inert and a good choice for analytical work.
Methanol/Ethanol Protic, PolarFair to Good As protic solvents, they can participate in solvolysis or act as a proton source/sink. Best for short-term use; assess stability if used for longer incubations.
Aqueous Buffer Protic, PolarVariable Stability is highly pH-dependent. Acidic pH is often preferred.[8] Buffer salts can sometimes catalyze degradation. A stability screen is required .
Chloroform/DCM Aprotic, Non-polarPoor (Caution) Can contain acidic impurities. Less common for biological assays. Assess stability before use.
Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding potential degradation pathways and developing a robust, stability-indicating analytical method.[14][15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ACN or a suitable solvent)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter, heating block or oven, photostability chamber

Methodology:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water or ACN).

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.[2]

    • Withdraw aliquots at T=0, 2, 4, 8 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.[2]

    • Withdraw aliquots at T=0, 2, 4, 8 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.[2]

    • Withdraw aliquots at appropriate time points and analyze directly.

  • Thermal Degradation:

    • Place a vial of the control solution in an oven at 80°C for 48 hours.[2]

    • Analyze at different time points.

  • Photolytic Degradation:

    • Place a vial of the control solution in a photostability chamber.

    • Expose to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample wrapped in foil (dark control) under the same temperature conditions.

    • Analyze both samples after exposure.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks and calculate the percentage degradation of the parent compound.

References

Technical Support Center: Optimizing N-alkylation of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-Methyl-4-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide & FAQs

This section provides solutions to the most common issues encountered during the N-alkylation of the title compound. We delve into the causality behind these problems and offer validated strategies for resolution.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes and how can I improve conversion?

Answer: Low yields in the N-alkylation of this substrate are a frequent challenge, typically stemming from a combination of factors related to its specific chemical nature. The electron-withdrawing nitro group at the 4-position deactivates the entire benzimidazole system, reducing the nucleophilicity of the ring nitrogens compared to unsubstituted benzimidazoles.[1]

Here are the key parameters to investigate:

  • Incomplete Deprotonation (Base Selection): The crucial first step is the deprotonation of the N-H proton to form the benzimidazolide anion, a much stronger nucleophile. If the base is too weak, the equilibrium will not sufficiently favor the anion, leading to a sluggish or incomplete reaction.[2]

    • Weak Bases (e.g., K₂CO₃, Et₃N): While potassium carbonate is a common and effective base for many benzimidazole alkylations, it may not be strong enough for this deactivated system, especially with less reactive alkylating agents.[3]

    • Strong Bases (e.g., NaH, KOtBu): For complete and irreversible deprotonation, a strong base like sodium hydride (NaH) is highly recommended.[4][5] This ensures a high concentration of the active nucleophile, driving the reaction forward.

  • Solvent Choice: The solvent system is critical for reactant solubility and reaction kinetics.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are standard choices.[3] They effectively solubilize the benzimidazolide salt and do not interfere with the reaction. DMF and THF are particularly common when using NaH.[5]

    • Protic Solvents (e.g., Ethanol, Water): These should be strictly avoided as they will quench the benzimidazolide anion, halting the reaction.[2] Ensure all solvents are anhydrous, especially when using strong bases like NaH.[5]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent has a significant impact on the reaction rate. The general order of reactivity is R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride with low conversion, switching to the corresponding bromide or iodide can dramatically improve the yield.[3]

  • Reaction Temperature: Due to the deactivated nature of the substrate, room temperature conditions may be insufficient.

    • Heating: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate.[4] However, excessive heat can promote side reactions, so the temperature should be optimized carefully while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

start Low Yield or Incomplete Reaction base Is the base strong enough? (e.g., NaH) start->base solvent Is the solvent anhydrous polar aprotic? (e.g., DMF, THF) base->solvent Yes use_strong_base Switch to a stronger base (e.g., NaH in DMF) base->use_strong_base No alkyl_agent Is the alkylating agent reactive enough? (e.g., R-I > R-Br) solvent->alkyl_agent Yes dry_solvent Use anhydrous solvent. Dry reagents. solvent->dry_solvent No temp Is the temperature optimized? alkyl_agent->temp Yes change_agent Switch to a more reactive alkylating agent (R-Br/R-I). alkyl_agent->change_agent No increase_temp Gradually increase temperature (e.g., 60-80 °C). Monitor by TLC. temp->increase_temp No end_node Improved Yield temp->end_node Yes use_strong_base->solvent use_weak_base Using K₂CO₃ or weaker. Consider stronger base. dry_solvent->alkyl_agent check_solvent Using protic or non-polar solvent. change_agent->temp check_agent Using R-Cl or tosylate. increase_temp->end_node check_temp Reaction at room temp.

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: My reaction produces a mixture of two regioisomers. How can I control the regioselectivity to favor either the N1 or N3 product?

Answer: This is the most common and mechanistically interesting challenge for unsymmetrically substituted benzimidazoles. The issue arises from the tautomeric equilibrium of the starting material. The N-H proton can reside on either nitrogen, leading to two distinct tautomers that, upon deprotonation, can react with the alkylating agent.[2]

For this compound, the two possible products are:

  • 1-alkyl-2-methyl-4-nitro-1H-benzo[d]imidazole (alkylation at N1)

  • 1-alkyl-2-methyl-7-nitro-1H-benzo[d]imidazole (alkylation at N3, which becomes N1 of the 7-nitro isomer upon re-numbering)

The final product ratio is determined by a delicate balance of steric and electronic factors:

  • Steric Hindrance: The methyl group at the C2 position provides steric bulk, hindering the approach of the alkylating agent to the adjacent N1 position. This effect would favor alkylation at the less hindered N3 position.[2][3]

  • Electronic Effects: The powerful electron-withdrawing nitro group at the C4 position significantly influences the electron density of the ring. It reduces the basicity and nucleophilicity of the adjacent N3 nitrogen. Furthermore, it stabilizes the tautomer where the acidic proton is on N1, making the N3 nitrogen more available for alkylation after deprotonation.[6] Studies on 5(6)-nitrobenzimidazoles have shown that alkylation often preferentially occurs on the nitrogen atom further away from the nitro group, suggesting a dominant electronic effect.[6]

Strategies for Controlling Regioselectivity:

  • Choice of Base and Solvent: This combination can influence which tautomer is deprotonated or the relative stability of the resulting anions.

    • Classical Conditions (NaH in DMF/THF): These conditions often favor the thermodynamically more stable anion, which can lead to a specific regioisomer. However, the outcome is substrate-dependent and requires experimental validation.[5]

    • Heterogeneous Conditions (K₂CO₃ in MeCN): In this system, the reaction occurs on the surface of the carbonate. The way the benzimidazole coordinates to the surface can influence which nitrogen is presented for alkylation, sometimes leading to different selectivity compared to homogeneous conditions.

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent (e.g., an isopropyl or t-butyl group) will amplify the effect of steric hindrance from the 2-methyl group, potentially increasing the proportion of the N3-alkylated product.

cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation & Alkylation T1 Tautomer A (N1-H) T2 Tautomer B (N3-H) T1->T2 H⁺ shift P1 Product 1 (N1-Alkylation) T1->P1 + Base + R-X (Sterically Hindered) P2 Product 2 (N3-Alkylation) T2->P2 + Base + R-X (Electronically Disfavored)

Caption: Tautomerism leads to a mixture of N1 and N3 alkylated products.

Question 3: I'm observing the formation of byproducts, particularly a product with a higher molecular weight than expected. What could this be?

Answer: This is likely due to over-alkylation , where the desired N-alkylated product reacts again with the alkylating agent to form a quaternary benzimidazolium salt.[3] This side reaction is more prevalent under certain conditions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent significantly increases the probability of a second alkylation event.[7]

  • High Reaction Temperatures: Higher temperatures can increase the rate of the second alkylation.[3]

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material has been consumed provides an opportunity for the product to react further.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the benzimidazole starting material (e.g., 1.1 equivalents) relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting material is fully consumed to prevent the formation of the quaternary salt.[4]

Question 4: How can I effectively purify my N-alkylated product, especially from the other regioisomer and starting material?

Answer: Purification often requires chromatographic techniques due to the structural similarity of the components in the crude mixture.

  • Column Chromatography: This is the most reliable method for separating regioisomers.[2]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution system is typically most effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The different polarities of the two regioisomers should allow for separation.

  • Recrystallization: If a single regioisomer is formed in high preference and the main impurity is the unreacted starting material, recrystallization can be an effective final purification step. Finding a suitable solvent system is key.[8]

  • Acid-Base Extraction: This technique is useful for removing unreacted this compound. The N-alkylated product is typically less basic than the starting material which has a free N-H. However, its effectiveness for this specific molecule may vary and should be tested on a small scale.[8]

Optimized Experimental Protocols

The following are generalized protocols. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific alkylating agent.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This method is a good starting point due to its operational simplicity.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equiv.).

  • Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (1.05 - 1.1 equiv.) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography.

Protocol 2: Procedure for Strong Base Conditions (NaH)

This method is recommended for less reactive alkylating agents or to maximize conversion. Caution: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a dry, three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the this compound (1.0 equiv.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the stirred NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Summary of Reaction Parameters
ParameterCondition / ReagentRationale & Considerations
Base K₂CO₃, Cs₂CO₃Mild, easy to handle. May not be sufficient for complete deprotonation of the deactivated substrate. Cs₂CO₃ is more effective but also more expensive.[4]
NaH, KOtBuStrong, ensures complete deprotonation for higher reactivity. Requires strictly anhydrous conditions and inert atmosphere.[2][5]
Solvent Acetonitrile (MeCN)Good general-purpose solvent, especially with carbonate bases.
DMF, THF, DMSOHigh-boiling polar aprotic solvents. Excellent for dissolving salts and often used with strong bases like NaH.[3][4]
Alkylating Agent R-I, R-Br, R-OTsHigh reactivity, preferred for difficult alkylations.[1]
R-ClLess reactive, may require higher temperatures or stronger bases.[3]
Temperature Room Temp to 80 °COptimization is key. Start at room temperature and increase if necessary. Monitor for byproduct formation at higher temperatures.
Stoichiometry ~1.05 equiv. Alkylating AgentA slight excess of the alkylating agent is common, but a large excess can lead to over-alkylation.[2]

References

Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for researchers working with 2-Methyl-4-nitro-1H-benzo[d]imidazole. This document provides a comprehensive, experience-driven framework for overcoming the significant solubility challenges associated with this compound in biological assays. Our goal is to equip you with the knowledge and systematic protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound presents a classic solubility problem rooted in its physicochemical properties. Its rigid, planar benzimidazole core, combined with the electron-withdrawing nitro group, contributes to a stable crystal lattice structure that is resistant to dissolution. The molecule has limited polar functional groups capable of forming favorable interactions with water. Consequently, when a concentrated organic stock solution is introduced into an aqueous assay buffer, the compound often precipitates, leading to inaccurate concentration data, high variability, and potentially false-negative results.

This guide will walk you through a systematic, multi-tiered approach to identify the optimal solubilization strategy for your specific assay system.

Tier 1: Initial Solvent Screening & Stock Solution Preparation

The foundation of any successful experiment with a poorly soluble compound is a stable, high-concentration stock solution. The first step is to identify the most suitable organic solvent through a systematic screening process.

FAQ: Which solvent should I start with?

Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this class of compounds and should be your starting point. However, its final concentration in assays must be carefully controlled to avoid cellular toxicity. A broader screening is recommended if high stock concentrations are needed.

Experimental Protocol: Small-Scale Solubility Assessment

This protocol helps you determine an approximate solubility limit in various common solvents.

Materials:

  • This compound (powder)

  • Selection of solvents: DMSO, Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH)

  • Vortex mixer

  • Sonicator (water bath)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Weigh out 1-2 mg of the compound into four separate microcentrifuge tubes.

  • Add 100 µL of the first solvent (e.g., DMSO) to the first tube. This creates an initial target concentration of 10-20 mg/mL.

  • Vortex the tube vigorously for 1 minute.

  • Visually inspect for undissolved particles. If particles remain, place the tube in a sonicator bath for 10-15 minutes. Gentle warming (30-40°C) can be applied concurrently, but be cautious of potential compound degradation.

  • If the compound fully dissolves, add another 100 µL of the solvent to test a higher concentration and repeat steps 3-4.

  • If the compound does not dissolve, add another 100 µL of solvent (total volume 200 µL) to halve the concentration. Repeat steps 3-4.

  • Continue this process until you identify the concentration at which the compound fully dissolves. This is your approximate solubility limit.

  • Repeat for all other selected solvents.

Data Interpretation & Record Keeping

Use a structured table to log your observations. This creates a valuable internal resource for your lab.

SolventTarget Conc. (mg/mL)Visual Result (Vortex)Visual Result (Sonication/Heat)Estimated Solubility (mg/mL)
DMSO20InsolublePartially Soluble
DMSO10InsolubleFully Dissolved~10
DMF20InsolubleInsoluble
DMF10InsolublePartially Soluble
Ethanol5InsolubleInsoluble< 5
Methanol5InsolubleInsoluble< 5
Workflow for Initial Solubility Screening

This diagram outlines the logical flow of the solvent screening protocol.

start_node Start: Weigh 1-2 mg Compound solvent_node Select Solvent (DMSO, DMF, EtOH...) start_node->solvent_node process_node process_node process_node_2 Sonicate/Warm 15 min process_node->process_node_2 Vortex 1 min decision_node Fully Dissolved? end_node Record Estimated Solubility decision_node->end_node Yes process_node_3 Add another 100 µL Solvent decision_node->process_node_3 No solvent_node->process_node Add 100 µL Solvent process_node_2->decision_node Visually Inspect process_node_3->process_node Re-test at lower concentration

Caption: Workflow for systematic solvent screening.

Tier 2: Troubleshooting Precipitation in Aqueous Assay Media

This is the most common failure point. A compound may be perfectly soluble in 100% DMSO but crash out of solution when diluted 1:1000 into an aqueous buffer. The goal is to maintain the compound's solubility in the final assay environment.

FAQ: My compound precipitated after dilution. What is the first thing I should check?

The first and most critical factor to check is the final concentration of your organic solvent (e.g., DMSO). Many cell-based assays are sensitive to DMSO concentrations above 0.5%, and some even show effects at 0.1%. If your dilution scheme results in a high final DMSO concentration, you must find a way to lower it, which often requires a more concentrated stock or a different solubilization strategy.

Decision-Making Framework for Aqueous Solubility

The following diagram outlines a logical troubleshooting sequence. Each step is explained in detail below.

start Precipitation Observed in Assay Media q1 Is final [DMSO] < 0.5%? start->q1 s1 Reduce DMSO concentration by making a more concentrated stock. q1->s1 No q2 Can assay pH be modified? q1->q2 Yes s1->q1 Adjust & Re-test s2 Test solubility in buffers of varying pH (e.g., 5.0, 6.5, 7.4, 8.5). Benzimidazoles may be more soluble at acidic pH. q2->s2 Yes q3 Are excipients permissible? q2->q3 No s2->q3 Re-test in optimal pH buffer s3 Incorporate solubility enhancers. q3->s3 Yes end Solution Found or Advanced Formulation Needed q3->end No s3_1 Option A: Cyclodextrins (e.g., HP-β-CD) s3->s3_1 s3_2 Option B: Non-ionic surfactants (e.g., Tween-20, Pluronic F-68) s3->s3_2 s3_3 Option C: Co-solvents (e.g., PEG-400) s3->s3_3 s3_1->end s3_2->end s3_3->end

Caption: Decision tree for troubleshooting aqueous precipitation.

Step 1: pH Modification

The benzimidazole moiety has a basic nitrogen atom, meaning its solubility can be highly dependent on pH. Protonation of this nitrogen at acidic pH can significantly increase its aqueous solubility.

  • Action: Prepare a series of buffers (e.g., pH 5.0, 6.5, 7.4, 8.5) that are compatible with your assay. Perform a dilution test by adding your DMSO stock to each buffer and observing for precipitation.

  • Causality: The pKa of the benzimidazole ring system generally falls in the range of 4.5-5.5. At pH values below the pKa, the molecule will be predominantly in its protonated, cationic form, which is more polar and thus more soluble in water.

Step 2: Incorporating Solubility Enhancers (Excipients)

If pH modification is not feasible or insufficient, the use of pharmaceutical excipients can be highly effective. These must be tested for compatibility with your specific assay.

  • A) Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic, while the exterior is hydrophilic.

    • Mechanism: The non-polar benzimidazole part of your molecule can become encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.

    • Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity. Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer and use this as the diluent for your DMSO stock.

  • B) Non-ionic Surfactants: Surfactants like Tween-20 or Pluronic F-68 can form micelles in aqueous solution above a certain concentration (the critical micelle concentration).

    • Mechanism: The hydrophobic core of the micelle can entrap the poorly soluble compound, while the hydrophilic outer shell of the micelle interacts with the water, keeping the entire complex in solution.

    • Recommended Starting Point: Test final assay concentrations of 0.01% - 0.1% (v/v) for Tween-20 or Pluronic F-68.

  • C) Co-solvents: Adding a third, water-miscible organic solvent can sometimes prevent precipitation.

    • Mechanism: Co-solvents like polyethylene glycol 400 (PEG-400) or propylene glycol can reduce the overall polarity of the aqueous buffer, making it a more favorable environment for the drug molecule.

    • Recommended Starting Point: Try including 1-5% (v/v) PEG-400 in your final assay buffer.

Comparison of Common Solubility Enhancers
EnhancerTypical Conc. RangeMechanismKey AdvantagePotential Drawback
HP-β-CD 2-10% (w/v)EncapsulationVery effective, low cell toxicityCan interfere with ligand-receptor binding
Tween-20 0.01-0.1% (v/v)Micelle FormationEffective at low concentrationsCan disrupt cell membranes at high conc.
Pluronic F-68 0.01-0.1% (v/v)Micelle FormationGenerally very low cell toxicityMay be less potent than other surfactants
PEG-400 1-10% (v/v)Reduces solvent polaritySimple to implementCan alter protein conformation; viscosity

Tier 3: Advanced Formulation Strategies

If the above methods fail, more advanced formulation approaches may be necessary, particularly for in vivo studies. These typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC). This prevents the formation of the stable crystal lattice, significantly enhancing dissolution rates.

  • Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) that create fine emulsions upon contact with aqueous media.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my compound isn't degrading instead of precipitating? A: This is a critical control. After attempting to dissolve the compound in your final assay buffer, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes. Analyze the supernatant using HPLC-UV. If the compound is merely precipitating, the peak corresponding to your compound will be reduced or absent, but no new degradation peaks will appear. If it is degrading, you will see a decrease in the parent peak and the appearance of new peaks.

Q2: What is the absolute maximum concentration of DMSO I can use in my cell-based assay? A: There is no universal answer, as it is highly cell-line dependent. A general rule of thumb is to keep the final concentration below 0.5% (v/v). However, sensitive cell lines or assays (e.g., neuronal differentiation, primary cell cultures) may show stress or altered gene expression at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment where you treat cells with the highest concentration of DMSO (and any other excipients) used in your experiment to ensure the solvent itself is not causing an effect.

Q3: Will solubility enhancers like cyclodextrins or Tween-20 interfere with my assay? A: They certainly can, which is why proper controls are essential. Cyclodextrins can extract cholesterol from cell membranes, and surfactants can disrupt protein-protein interactions. You must run a control group treated with the assay buffer containing the same concentration of the enhancer used for the test compound to measure any background effects.

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible synthesis process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of 3-nitro-o-phenylenediamine with acetic acid.[1][2] The reaction is typically carried out in the presence of a dehydrating agent or under acidic conditions to facilitate the cyclization and formation of the imidazole ring. For larger scale operations, careful control of reaction temperature and mixing is crucial to manage the exothermic nature of the reaction and ensure consistent product quality.

Q2: What are the primary safety concerns when scaling up the synthesis of this nitroaromatic compound?

A2: The primary safety concerns revolve around the handling of nitroaromatic compounds and the nitrating agents if the synthesis starts from a non-nitrated precursor. Aromatic nitrocompounds can be thermally sensitive and may pose fire or explosion risks, especially in the presence of impurities or under elevated temperatures.[3][4][5] Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[6][7] It is imperative to have robust temperature control, adequate ventilation, and appropriate personal protective equipment (PPE).[6] A thorough risk assessment should be conducted before any scale-up activities.[8]

Q3: How can I improve the yield and purity of the final product?

A3: Optimizing several parameters can lead to improved yield and purity. The purity of the starting materials, particularly the 3-nitro-o-phenylenediamine, is critical as impurities can lead to side reactions and colored byproducts.[9] Precise control of the reaction temperature and time is essential to prevent the formation of degradation products.[9] The choice of solvent for the reaction and for recrystallization plays a significant role in isolating a pure product. Experimenting with different solvent systems may be necessary to find the optimal conditions for your specific impurity profile.[7]

Q4: Are there any green chemistry approaches for the synthesis of benzimidazole derivatives?

A4: Yes, several green chemistry approaches have been developed for the synthesis of benzimidazoles to minimize the use of hazardous substances and reduce environmental impact.[10] These methods include using water as a solvent, employing microwave or ultrasound assistance to reduce reaction times and energy consumption, and utilizing green catalysts.[2][10] For scaling up, continuous-flow microreaction processes offer a safer and more efficient alternative to traditional batch reactions for nitration processes, minimizing risks and improving selectivity.[11]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Causes Troubleshooting & Optimization Steps
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Inefficient work-up and isolation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[9] - Optimize the reaction temperature; too low may slow the reaction, while too high can cause degradation. - Ensure the purity of 3-nitro-o-phenylenediamine and acetic acid. - Optimize the extraction and recrystallization procedures to minimize product loss.
Formation of Dark-Colored Impurities - Oxidation of the diamine starting material. - Overheating the reaction mixture. - Presence of metallic impurities.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9] - Maintain strict temperature control throughout the reaction. - Use high-purity, metal-free reagents and solvents. - Treat the crude product with activated carbon during recrystallization to remove colored impurities.[7]
Difficulty in Product Purification/Recrystallization - Inappropriate solvent system. - Presence of closely related impurities. - Oily product instead of a solid.- Screen a variety of solvents or solvent mixtures for recrystallization (e.g., ethanol, ethyl acetate/hexane). The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[7] - If impurities co-crystallize, consider column chromatography for purification. - If the product oils out, try adding a co-solvent, seeding with a small crystal of pure product, or cooling the solution more slowly.
Runaway Exothermic Reaction During Nitration (if applicable) - Poor temperature control. - Addition of nitrating agent is too rapid. - Inadequate mixing.- Crucial for safety: Ensure a robust cooling system is in place. - Add the nitrating agent (e.g., a mixture of nitric and sulfuric acids) slowly and portion-wise, while carefully monitoring the internal temperature.[6] - Ensure efficient stirring to dissipate heat and maintain a uniform temperature throughout the reaction mixture. - For larger scales, consider using a continuous-flow reactor for better heat management.[11]

Troubleshooting Workflow for Low Synthesis Yield

References

Avoiding regioisomer formation in substituted benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioisomer Formation in Substituted Benzimidazole Synthesis

Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. However, their synthesis, particularly of asymmetrically substituted derivatives, is often plagued by the formation of regioisomers, which can lead to significant challenges in purification and yield reduction. This guide provides in-depth troubleshooting advice, frequently asked questions, and advanced strategies to achieve high regioselectivity in your benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Regioisomer Formation

Advanced Strategies for Regiocontrolled Synthesis

Overcoming challenges in the characterization of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these challenging molecules. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you overcome common experimental hurdles.

Introduction to the Challenges

Nitroaromatic compounds are a critical class of molecules with wide-ranging applications, from pharmaceuticals and dyes to explosives.[1][2] However, their unique chemical properties, conferred by the electron-withdrawing nitro group, present significant analytical challenges.[1][3] These compounds can be thermally labile, prone to complex fragmentation in mass spectrometry, and exhibit poor chromatographic behavior.[4][5] This guide provides a structured approach to troubleshooting these issues, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns that researchers often encounter when working with nitroaromatic compounds.

Q1: My nitroaromatic compound is showing poor peak shape (tailing or fronting) in my chromatogram. What are the likely causes?

Poor peak shape is a common issue, often stemming from interactions between the analyte and the analytical system.[6][7]

  • For Gas Chromatography (GC):

    • Active Sites: The high polarity of the nitro group can lead to interactions with active sites in the GC inlet or column, causing peak tailing.[8]

    • Column Overload: Injecting too much sample can saturate the column, leading to fronting.[7]

    • Improper Derivatization: Incomplete derivatization of polar functional groups (like hydroxyl or carboxyl groups) can result in tailing peaks.

  • For High-Performance Liquid Chromatography (HPLC):

    • Secondary Interactions: The nitroaromatic compound may be interacting with the silica support of the stationary phase.

    • Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample solvent and the mobile phase can cause distorted peaks.[9]

    • Column Degradation: Over time, the column performance can degrade, leading to poor peak shapes.

Q2: I'm observing low or no signal for my nitroaromatic compound in my mass spectrometer. What should I check first?

Low signal intensity is a frequent problem in mass spectrometry and can be attributed to several factors.[10][11]

  • Ionization Efficiency: The choice of ionization technique is critical. Electrospray ionization (ESI) in negative mode is often more effective for nitroaromatics due to the electronegativity of the nitro group.[12]

  • Ion Suppression: The sample matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.[10]

  • Thermal Decomposition: If using a heated ESI source or a GC interface, the compound may be degrading before it can be ionized.

  • Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.[10]

Q3: My retention times are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your data.[7][9]

  • GC Systems:

    • Flow Rate or Pressure Fluctuations: Inconsistent carrier gas flow or pressure is a common culprit.[7]

    • Temperature Variations: The oven temperature must be stable and reproducible.[7]

    • Column Bleed: Degradation of the column's stationary phase can alter retention times.[6]

  • HPLC Systems:

    • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can cause shifts.[9]

    • Pump Performance: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates.[9]

    • Column Equilibration: Insufficient column equilibration time between injections can result in drifting retention times.

Q4: Are there safety precautions I should take when handling nitroaromatic compounds?

Yes, safety is paramount. Many nitroaromatic compounds are toxic, mutagenic, and potentially explosive.[1][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Avoid grinding or applying mechanical shock to solid samples, especially those with multiple nitro groups.[5]

  • Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

  • Waste Disposal: Dispose of waste containing nitroaromatic compounds according to your institution's hazardous waste guidelines.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Gas Chromatography (GC) Troubleshooting
Problem: Poor Peak Shape and Low Response for Polar Nitroaromatics

Polar nitroaromatic compounds, such as nitrophenols, often exhibit poor chromatography due to their interaction with the analytical system.[4][15]

Workflow for Troubleshooting Poor GC Performance:

GC_Troubleshooting start Start: Poor Peak Shape / Low Response check_maintenance Step 1: Perform Routine Maintenance - Trim column - Replace liner and septum start->check_maintenance analyze_standard Step 2: Analyze a Fresh Standard check_maintenance->analyze_standard problem_persists Problem Persists? analyze_standard->problem_persists consider_derivatization Step 3: Consider Derivatization problem_persists->consider_derivatization Yes end_bad Further Investigation Needed problem_persists->end_bad No optimize_derivatization Step 4: Optimize Derivatization Protocol - Reagent choice (e.g., BSTFA) - Reaction time and temperature consider_derivatization->optimize_derivatization end_good Resolution: Improved Chromatography optimize_derivatization->end_good

Caption: Troubleshooting workflow for poor GC performance of polar nitroaromatics.

Detailed Steps:

  • Routine Maintenance:

    • Rationale: Active sites in the inlet are a primary cause of peak tailing and analyte loss.[8]

    • Action: Replace the inlet liner and septum. Trim 5-10 cm from the front of the GC column to remove any non-volatile residues.

  • Analyze a Fresh Standard:

    • Rationale: This helps to determine if the issue is with the instrument or the sample integrity.

    • Action: Prepare a fresh standard of your nitroaromatic compound and analyze it. If the peak shape and response are good, the problem may lie in your sample preparation or matrix.

  • Consider Derivatization:

    • Rationale: Derivatization masks polar functional groups, reducing their interaction with the system and improving volatility.[16][17] Silylation is a common technique for compounds with hydroxyl or carboxylic acid groups.[4][15]

    • Action: If your compound has active hydrogens (e.g., -OH, -COOH), consider a derivatization step.

Protocol: Silylation of Nitrophenols with BSTFA

This protocol is adapted for the derivatization of nitrophenols to improve their GC analysis.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample containing nitrophenols dissolved in a dry solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Pipette 100 µL of the sample into a GC vial insert.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.[4]

  • Allow the vial to cool to room temperature before analysis.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Comparison Table:

CompoundBefore Derivatization (Peak Shape)After Derivatization (Peak Shape)
2,4-DinitrophenolTailingSymmetrical
4-NitrophenolSevere TailingSymmetrical
Guide 2: HPLC Troubleshooting
Problem: Poor Resolution of Isomeric Nitroaromatic Compounds

Separating isomers, such as dinitrotoluene (DNT) isomers, can be challenging due to their similar physicochemical properties.[5]

Workflow for Improving HPLC Resolution:

HPLC_Troubleshooting start Start: Poor Isomer Resolution optimize_mobile_phase Step 1: Optimize Mobile Phase - Adjust organic solvent percentage - Modify gradient slope start->optimize_mobile_phase resolution_improved1 Resolution Improved? optimize_mobile_phase->resolution_improved1 change_column Step 2: Change Stationary Phase - e.g., from C18 to Phenyl-Hexyl - Consider different particle sizes resolution_improved1->change_column No end_good Resolution: Baseline Separation resolution_improved1->end_good Yes resolution_improved2 Resolution Improved? change_column->resolution_improved2 adjust_temp Step 3: Adjust Column Temperature - Lower temperature can increase selectivity resolution_improved2->adjust_temp No resolution_improved2->end_good Yes adjust_temp->end_good end_bad Further Method Development Needed

Caption: A logical workflow for improving the HPLC resolution of nitroaromatic isomers.

Detailed Steps:

  • Optimize Mobile Phase:

    • Rationale: Small changes in the mobile phase composition can significantly impact selectivity.

    • Action:

      • Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.

      • If using a gradient, make the slope shallower in the region where the isomers elute.

  • Change Stationary Phase:

    • Rationale: Different stationary phases offer different selectivities. A phenyl-based column, for example, can provide alternative pi-pi interactions with the nitroaromatic ring system.

    • Action: Switch from a standard C18 column to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. The EPA Method 8330B suggests a C18 and a CN column for confirmation.[18]

  • Adjust Column Temperature:

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

    • Action: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks. Try reducing the temperature in 5°C increments.

Guide 3: Mass Spectrometry (MS) Troubleshooting
Problem: Ambiguous Identification Due to Complex Fragmentation

Nitroaromatic compounds can undergo complex fragmentation pathways, making structural elucidation challenging.[4][12]

Key Fragmentation Pathways:

  • Loss of NO• and NO₂•: Radical losses of NO• and NO₂• are common fragmentation pathways for nitroaromatics.[12]

  • Rearrangements: Rearrangements, such as the conversion of a C-NO₂ bond to a C-O-NO bond, can precede fragmentation.[12]

  • Characteristic Ions: In silylated nitroaromatics, a prominent ion at m/z 73, corresponding to the trimethylsilyl group ([TMS]⁺), is often observed.[4] The loss of a methyl group ([M-15]⁺) is also a dominant fragmentation pathway.[4]

Workflow for MS Fragmentation Analysis:

MS_Troubleshooting start Start: Ambiguous MS/MS Spectrum acquire_high_res Step 1: Acquire High-Resolution MS Data (e.g., Q-TOF or Orbitrap) start->acquire_high_res propose_formulas Step 2: Propose Elemental Formulas for Precursor and Fragment Ions acquire_high_res->propose_formulas compare_literature Step 3: Compare with Literature Data and Fragmentation Rules propose_formulas->compare_literature use_standards Step 4: Analyze Authentic Standards (if available) to confirm fragmentation compare_literature->use_standards end_good Confident Identification use_standards->end_good

Caption: A systematic approach to interpreting complex MS/MS spectra of nitroaromatics.

Detailed Steps:

  • Acquire High-Resolution Data:

    • Rationale: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of ions.[10]

    • Action: Use an instrument like a Q-TOF or Orbitrap to acquire data with mass accuracy better than 5 ppm.

  • Propose Elemental Formulas:

    • Rationale: The accurate mass data allows for the confident assignment of elemental formulas to the precursor and major fragment ions.

    • Action: Use the instrument software's formula calculator to generate possible formulas for your ions of interest.

  • Compare with Literature and Known Rules:

    • Rationale: The fragmentation of many classes of nitroaromatic compounds has been studied.[4][12]

    • Action: Search the scientific literature for fragmentation data on similar compounds. Look for characteristic neutral losses such as NO (30 Da), NO₂ (46 Da), and CO (28 Da).

  • Analyze Authentic Standards:

    • Rationale: The most definitive way to confirm a fragmentation pathway is to analyze a certified reference standard under the same conditions.

    • Action: If available, inject an authentic standard and compare its MS/MS spectrum to that of your unknown.

References

Validation & Comparative

Comparative Spectroscopic Analysis: A Guide to the NMR Characterization of 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum

In the landscape of pharmaceutical and materials science, benzimidazoles represent a cornerstone of heterocyclic chemistry, lauded for their vast range of biological activities.[1] The structural integrity and isomeric purity of these compounds are not merely academic details; they are critical determinants of a molecule's efficacy, toxicity, and overall behavior in a biological system. Among these, substituted nitrobenzimidazoles are of particular interest due to their prevalence in pharmacologically active agents.

This guide provides an in-depth characterization of 2-Methyl-4-nitro-1H-benzo[d]imidazole using Nuclear Magnetic Resonance (NMR) spectroscopy. We move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and spectral output. By understanding the "why" behind the chemical shifts and coupling patterns, researchers can leverage NMR not just as a verification tool, but as a predictive instrument for structural elucidation. We will compare the target molecule with its non-nitrated parent, 2-methyl-1H-benzimidazole, to isolate and understand the profound electronic influence of the nitro substituent.

The Decisive Role of the Nitro Group: An Electronic Overview

The introduction of a nitro (-NO₂) group onto the benzimidazole scaffold dramatically alters the electronic landscape of the molecule. As a potent electron-withdrawing group, it exerts a strong deshielding effect on nearby protons and carbons through both inductive and resonance effects. This perturbation is the key to interpreting the resulting NMR spectra and serves as a powerful diagnostic marker for confirming the regiochemistry of nitration.[2] Nitration of benzimidazole itself typically yields the 5(6)-nitro isomer, making the synthesis of the 4(7)-nitro isomer a more targeted chemical challenge.[2][3]

A critical aspect of benzimidazole chemistry that complicates NMR analysis is annular tautomerism—the rapid migration of the N-H proton between the two nitrogen atoms of the imidazole ring.[4][5] For a symmetric compound like 2-methyl-1H-benzimidazole, this exchange renders the benzene portion of the molecule symmetric on the NMR timescale, leading to a simplified spectrum. However, in this compound, the nitro group breaks this symmetry, leading to a more complex equilibrium between the 4-nitro and 7-nitro tautomers.

Below is a diagram illustrating this crucial tautomeric relationship.

Tautomeric_Equilibrium cluster_0 This compound cluster_1 2-Methyl-7-nitro-1H-benzo[d]imidazole mol1 mol1 mol2 mol2 mol1->mol2 H⁺ Transfer

Caption: Annular tautomerism in 2-Methyl-4(7)-nitro-1H-benzo[d]imidazole.

The choice of NMR solvent is a deliberate experimental decision to manage this equilibrium. Protic solvents can participate in the exchange, while highly polar, aprotic solvents like DMSO-d₆ can form strong hydrogen bonds, slowing the exchange rate and often favoring one tautomer, which simplifies spectral interpretation.[4][6]

¹H NMR Spectral Analysis: Assigning the Protons

The ¹H NMR spectrum provides the initial fingerprint of the molecule. The key to accurate assignment lies in understanding the influence of substituents on the chemical shift (δ) of each proton.

Causality Behind the Shifts:

  • N-H Proton: In DMSO-d₆, the N-H proton of benzimidazoles is typically observed as a broad singlet significantly downfield (δ > 12.0 ppm).[1] This is due to hydrogen bonding with the sulfoxide oxygen of the solvent and the diamagnetic anisotropy of the aromatic system.

  • Aromatic Protons: The electron-withdrawing nitro group deshields adjacent protons, shifting them downfield. Protons H-5 and H-7 will be most affected. H-5 is expected to be a doublet of doublets (or triplet) coupled to H-6 and H-7. H-7, being ortho to the nitro group, will likely be the most downfield of the aromatic protons. H-6, being meta to the nitro group, will be the least affected and appear further upfield.

  • Methyl Protons: The 2-methyl group is attached to an sp²-hybridized carbon (C2) and will appear as a sharp singlet, typically in the range of δ 2.3-2.6 ppm.

Comparative Data Table: ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment2-Methyl-1H-benzimidazole (Comparative)This compound (Expected)Rationale for Shift
N-H~12.3~12.5-13.0Minor change, environment dominated by H-bonding with solvent.
H-5~7.15~7.8-8.0Strong deshielding (downfield shift) due to para-relation to -NO₂.
H-6~7.15~7.3-7.5Moderate deshielding, meta to -NO₂.
H-7~7.50~8.1-8.3Strongest deshielding, ortho to electron-withdrawing -NO₂.
2-CH₃~2.5~2.6-2.7Slight downfield shift due to overall electron deficiency of the ring.

Note: Expected values are estimated based on general principles and data from related structures.[3][7] Actual values may vary based on solvent and concentration.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a direct count of unique carbon atoms and insight into their electronic environment. The deshielding effect of the nitro group is even more pronounced in the ¹³C spectrum.

Causality Behind the Shifts:

  • C2 (Imine Carbon): This carbon, situated between two nitrogen atoms, is characteristically downfield, often appearing around δ 150-155 ppm.

  • C4 (Nitro-Substituted Carbon): The direct attachment to the nitro group causes significant deshielding, making C4 one of the most downfield carbons in the aromatic region.

  • C5, C6, C7: Similar to the proton spectrum, the chemical shifts of these carbons are dictated by their position relative to the nitro group. C7 (ortho) and C5 (para) will be shifted downfield, while C6 (meta) will be less affected.

  • C3a, C7a (Bridgehead Carbons): These quaternary carbons are part of the fused ring system. C7a, being closer to the nitro group in the 4-nitro tautomer, is expected to be further downfield than C3a.

  • 2-CH₃: The methyl carbon signal is typically found far upfield, usually in the δ 12-15 ppm range.

Comparative Data Table: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment2-Methyl-1H-benzimidazole (Comparative)This compound (Expected)Rationale for Shift
C2~151.2~152-154Slight downfield shift.
C3a / C7a~138.0 (avg)C3a: ~135, C7a: ~142Symmetry broken; C7a is deshielded by proximity to -NO₂.
C4 / C7~114.5 (avg)C4: ~145-148, C7: ~118-120C4 is strongly deshielded by direct -NO₂ attachment.
C5 / C6~121.5 (avg)C5: ~125-128, C6: ~122-124C5 (para) is more deshielded than C6 (meta).
2-CH₃~14.0~14-15Minimal change.

Note: Expected values are estimated based on general principles and data for related nitro-aromatic and benzimidazole systems.[3][5][8]

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to ensure accuracy and integrity.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Transfer the solid to a clean, dry glass vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its excellent solubilizing power for benzimidazoles and its ability to clearly resolve the N-H proton signal.[1]

    • Vortex the sample at room temperature until the solid is completely dissolved.

    • Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H Spectrum: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C Spectrum: Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and 1024-2048 scans, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

Conclusion: A Framework for Confident Characterization

The comprehensive analysis of ¹H and ¹³C NMR spectra, when grounded in the principles of electronic effects and structural dynamics, provides an unambiguous characterization of this compound. By comparing the spectral data with that of a non-nitrated analogue, the specific influence of the nitro group is clearly delineated, confirming its position at C4. The strategic choice of solvent and a meticulous experimental protocol are paramount to obtaining high-fidelity data that allows for the confident distinction between potential isomers and tautomers. This guide provides not just the data, but the logical framework for researchers to approach the structural elucidation of complex heterocyclic systems with both expertise and certainty.

References

A Comparative Guide to the Biological Activity of 2-Methyl-4-nitro-1H-benzo[d]imidazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Influence of Nitro-Substitution

Benzimidazole and its derivatives are cornerstones in medicinal chemistry, recognized for their versatile therapeutic properties. These heterocyclic aromatic compounds are structurally similar to naturally occurring purines, allowing them to interact with a wide range of biological targets. This structural versatility has led to the development of benzimidazole-based drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and antiparasitic effects.[1][2]

The introduction of a nitro group onto the benzimidazole ring profoundly influences its biological activity. The position of this electron-withdrawing group can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with target biomolecules and overall pharmacological effect. This guide provides a comparative analysis of the biological activity of 2-Methyl-4-nitro-1H-benzo[d]imidazole and its positional isomers: the 5-nitro, 6-nitro, and 7-nitro analogs.

Due to a lack of direct comparative studies on all four isomers, this guide will synthesize available data from various sources to provide a comprehensive overview of their known biological activities and infer structure-activity relationships. We will delve into their anticancer, antimicrobial, and antiparasitic potential, supported by detailed experimental protocols to facilitate further research and development.

Comparative Biological Activities: A Positional Perspective

The precise placement of the nitro group on the benzimidazole ring is a critical determinant of the compound's biological profile. While comprehensive data for all isomers is not available in a single study, we can piece together findings from the literature to build a comparative understanding.

It is important to note that many studies on "5(6)-nitro" derivatives do not separate the 5- and 6-nitro isomers, which can co-exist in tautomeric equilibrium. For the purpose of this guide, we will address them as distinct entities where the literature allows.

Anticancer Activity

Nitrobenzimidazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes.[3]

  • 2-Methyl-5(6)-nitro-1H-benzo[d]imidazole: A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed potent cytotoxic activity against various human cancer cell lines.[3] For instance, one derivative, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibited an IC50 of 28 nM against the A549 cell line.[3] These compounds were found to induce apoptosis and cell cycle arrest in the S phase.[3]

  • This compound: Specific data on the anticancer activity of the 4-nitro isomer is less prevalent in the literature. However, studies on related 4-nitrobenzimidazole derivatives suggest potential for anticancer activity, warranting further investigation.

  • 2-Methyl-7-nitro-1H-benzo[d]imidazole: Information on the biological activity of the 7-nitro isomer is particularly scarce, representing a significant knowledge gap in the structure-activity relationship of this class of compounds.

Inference on Structure-Activity Relationship (Anticancer): The available data suggests that the position of the nitro group at the 5 or 6 position can lead to potent anticancer activity. The electron-withdrawing nature of the nitro group is thought to contribute to the molecule's ability to interact with biological targets. Further studies are crucial to elucidate the specific contributions of the 4- and 7-nitro isomers to cytotoxicity.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. The addition of a nitro group can enhance this activity.

  • 2-Methyl-5-nitro-1H-benzo[d]imidazole: Derivatives of 5-nitroimidazole are widely used against protozoa and anaerobic bacteria.[4] The antimicrobial action is often attributed to the reduction of the nitro group within the microorganism, leading to the formation of cytotoxic radicals.

  • 2-Methyl-6-nitro-1H-benzo[d]imidazole: Studies on N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated their antimicrobial potential.[5]

  • This compound and 2-Methyl-7-nitro-1H-benzo[d]imidazole: As with anticancer activity, there is a paucity of specific antimicrobial data for the 4-nitro and 7-nitro isomers of 2-methylbenzimidazole.

Inference on Structure-Activity Relationship (Antimicrobial): The 5-nitro and 6-nitro isomers appear to be favorable positions for antimicrobial activity. The mechanism likely involves the bioreduction of the nitro group, a process that is sensitive to the electronic environment of the molecule, which is in turn influenced by the nitro group's position.

Antiparasitic Activity

Nitroimidazoles are a critical class of drugs for treating infections caused by protozoan parasites.[6]

  • 2-Methyl-5-nitro-1H-benzo[d]imidazole: Analogues of 5-nitroimidazoles have been extensively studied for their antiparasitic properties.[7] Their efficacy is linked to the anaerobic reduction of the nitro group, which is a common metabolic feature in many parasitic protozoa.

  • 2-Methyl-6-nitro-1H-benzo[d]imidazole: While less common than their 5-nitro counterparts in antiparasitic drug development, 6-nitrobenzimidazole derivatives have also been investigated for such activities.

  • This compound and 2-Methyl-7-nitro-1H-benzo[d]imidazole: There is limited published research on the antiparasitic activities of the 4-nitro and 7-nitro isomers.

Inference on Structure-Activity Relationship (Antiparasitic): The 5-position for the nitro group appears to be a key determinant for potent antiparasitic activity, likely due to optimal electronic properties for bioreduction within the parasite.

Experimental Protocols for Biological Activity Assessment

To facilitate comparative studies of these isomers, detailed and standardized experimental protocols are essential.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-methyl-nitrobenzimidazole isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each isomer.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Isomers C Treat Cells with Isomers B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism is determined.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the 2-methyl-nitrobenzimidazole isomers in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Isomers in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate under Appropriate Conditions C->D E Visually Determine the Minimum Inhibitory Concentration (MIC) D->E Antiparasitic_Assay_Workflow A Culture Parasites in Multi-well Plates C Treat Parasite Cultures with Isomers A->C B Prepare Serial Dilutions of Isomers B->C D Incubate under Optimal Growth Conditions C->D E Assess Parasite Viability D->E F Calculate % Inhibition and EC50 E->F

References

A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-Methyl-4-nitro-1H-benzo[d]imidazole using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

2-Methyl-4-nitro-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise location of the nitro group on the benzene ring and the overall three-dimensional atomic arrangement are critical determinants of a molecule's pharmacological activity and safety profile. Therefore, rigorous and unambiguous validation of its crystal structure is not merely an academic exercise but a foundational requirement for any further research or development.

While various analytical techniques can provide structural clues, single-crystal X-ray diffraction (XRD) remains the gold standard. It provides a direct, high-resolution visualization of the molecular structure, detailing the precise spatial coordinates of each atom, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4][5][6]

This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural validation of nitro-substituted benzimidazoles. To ground our discussion in real-world experimental data, we will use the publicly available, high-quality crystal structure of a closely related isomer, 2-methyl-5-nitro-1H-benzimidazole monohydrate , as a case study to illustrate the process and the richness of the data obtained.[1]

The Crystallographic Workflow: From Synthesis to a Validated Structure

The journey to a validated crystal structure is a multi-step process where each stage is critical for the quality of the final result. The causality behind each experimental choice is paramount, as early decisions directly impact the feasibility and quality of the final structural refinement.

Diagram: The X-ray Crystallography Workflow

X-ray Crystallography Workflow Experimental Workflow for Crystal Structure Validation cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_validation Structure Solution & Validation synthesis 1. Chemical Synthesis (e.g., Condensation of o-phenylenediamine derivative) purification 2. Purification (Recrystallization or Chromatography) synthesis->purification Crude Product crystallization 3. Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystallization Pure Compound selection 4. Crystal Selection & Mounting crystallization->selection Single Crystals diffraction 5. X-ray Diffraction Data Collection selection->diffraction High-quality crystal processing 6. Data Integration & Scaling diffraction->processing Diffraction Pattern solution 7. Structure Solution (Direct Methods/Patterson) processing->solution Processed Data (hkl file) refinement 8. Structure Refinement solution->refinement Initial Model validation 9. Model Validation (R-factors, CIF check) refinement->validation Refined Model

Caption: A comprehensive workflow from synthesis to final structure validation.

Experimental Protocols

Part 1: Synthesis and Crystallization of a Benzimidazole Derivative

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[7] Growing diffraction-quality crystals is often the most challenging step, requiring a method that allows for slow, ordered molecular assembly.

  • Step 1: Synthesis. A mixture of 4-nitro-o-phenylenediamine (1 eq.) and acetic acid (excess) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Rationale: This is a standard Phillips condensation reaction. Acetic acid serves as both a reactant and a solvent, providing the 2-methyl group and facilitating the cyclization.[7][8]

  • Step 2: Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product. The solid is filtered, washed with water, and dried. Further purification is achieved by recrystallization from an ethanol/water mixture.

    • Rationale: Neutralization precipitates the less soluble benzimidazole product. Recrystallization is a crucial purification step to remove unreacted starting materials and by-products, ensuring the subsequent crystallization process starts with a high-purity compound.

  • Step 3: Single Crystal Growth. The purified 2-methyl-5-nitro-1H-benzimidazole is dissolved in a minimal amount of a suitable solvent mixture (e.g., methanol/chloroform). This solution is left undisturbed in a loosely covered vial for slow evaporation over several days.

    • Rationale: Slow evaporation is chosen to maintain near-equilibrium conditions, allowing molecules to deposit onto the growing crystal lattice in the most stable, ordered arrangement. This minimizes defects and produces the well-defined, single crystals (typically 0.1-0.3 mm in size) necessary for a successful diffraction experiment.[9]

Part 2: Single-Crystal X-ray Data Collection and Refinement

This phase translates the physical crystal into a digital diffraction pattern and then into a 3D atomic model.

  • Step 1: Crystal Mounting and Data Collection. A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) under a stream of nitrogen gas.[1] Data is collected by rotating the crystal in a fine-focused beam of monochromatic X-rays (e.g., Mo Kα radiation) while a detector records the positions and intensities of the diffracted beams.[5][10]

    • Rationale: Low temperature is critical as it minimizes atomic thermal vibrations, leading to sharper diffraction spots and a higher quality dataset, which in turn allows for more precise determination of atomic positions.[1]

  • Step 2: Structure Solution. The collected diffraction data is processed to generate a list of reflection intensities. Software uses this data to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular model can be built.[9]

  • Step 3: Structure Refinement and Validation. The initial model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern. The quality of the final model is assessed using several key metrics.[11][12]

    • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecules, a final R1 value below 5% (0.05) is considered excellent.[11]

    • Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.

    • Data Completeness: Should be >95%, ensuring a sufficient number of reflections were measured to define the structure properly.[12]

Results: The Crystal Structure of 2-Methyl-5-nitro-1H-benzimidazole Monohydrate

The X-ray diffraction analysis yields a wealth of precise quantitative data, which provides the definitive structural evidence. The key crystallographic parameters for the example compound are summarized below.[1]

ParameterValueSignificance
Chemical FormulaC₈H₇N₃O₂·H₂OConfirms the molecular composition and the presence of one water molecule per benzimidazole molecule.
Crystal SystemTriclinicDescribes the basic shape and symmetry of the unit cell.
Space GroupP-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa = 6.905 Å, b = 7.131 Å, c = 10.065 ÅThe lengths and angles of the fundamental repeating block of the crystal lattice.[9]
α = 79.42°, β = 73.06°, γ = 67.52°
Temperature100 KData was collected at low temperature to ensure high precision.
Validation Metrics
R1 (final)4.6%An excellent value indicating a very good fit between the model and the experimental data.[11]
Data Completeness99.8%Indicates a thorough and high-quality dataset was collected.[12]

Structural Analysis: The data confirms that the benzimidazole molecule is nearly planar. The crystal structure is stabilized by an extensive network of hydrogen bonds involving the imidazole N-H group, the nitro group's oxygen atoms, and the co-crystallized water molecule, forming sheets within the crystal lattice.[1] This detailed information on intermolecular interactions is crucial for understanding the compound's physical properties and its potential interactions in a biological system.

Comparison Guide: X-ray Crystallography vs. Alternative Techniques

While other techniques are essential components of chemical analysis, they provide indirect or incomplete structural information compared to the definitive answer from single-crystal XRD.

TechniqueInformation ProvidedAdvantagesLimitations for Definitive Structure ID
Single-Crystal XRD Absolute 3D atomic arrangement , bond lengths, bond angles, stereochemistry, intermolecular interactions.[4][5]Unambiguous and definitive structural proof; provides spatial data.[6]Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity (which atoms are bonded), chemical environment of nuclei (¹H, ¹³C), and through-space correlations (NOESY).[13][14]Excellent for structure in solution; does not require crystals.Does not provide precise bond lengths or angles. Isomer identification (e.g., 4-nitro vs. 5-nitro) can be challenging without reference compounds. Provides no data on intermolecular packing.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.[15]High sensitivity; requires very little sample. Confirms molecular formula.Provides no information on connectivity, isomerism, or 3D structure. Different isomers will have the same molecular weight.
Powder XRD (PXRD) Provides a "fingerprint" of a crystalline solid. Used for phase identification, purity analysis, and unit cell determination.[6]Fast; works on bulk powder (no single crystal needed).Does not provide atomic coordinates to solve a structure from scratch. It is used to match a known crystal structure to a bulk sample, not to determine a new one.

Diagram: Information Output of Analytical Techniques

Comparison of Techniques Comparison of Information from Analytical Techniques cluster_xrd Single-Crystal XRD cluster_others Spectroscopic & Other Methods xrd_info Definitive 3D Structure - Atomic Coordinates - Bond Lengths & Angles - Stereochemistry - Crystal Packing nmr NMR Spectroscopy (Connectivity) xrd_info->nmr Confirms Connectivity ms Mass Spectrometry (Molecular Weight) xrd_info->ms Confirms Mol. Formula pxrd Powder XRD (Crystalline Fingerprint) xrd_info->pxrd Provides Reference Pattern ir IR Spectroscopy (Functional Groups) xrd_info->ir Confirms Functional Groups

Caption: Relationship between XRD and other analytical techniques.

Conclusion: The Indisputable Authority of X-ray Crystallography

For a compound like this compound, where subtle isomeric differences can have profound biological consequences, relying on indirect spectroscopic evidence is insufficient. While NMR confirms connectivity and Mass Spectrometry confirms molecular weight, only single-crystal X-ray crystallography provides the indisputable, high-resolution, three-dimensional map of the molecule.[4][6] It definitively resolves any ambiguity regarding isomerism, conformation, and the crucial intermolecular interactions that govern the material's properties. The data obtained is not an interpretation but a direct measurement of the atomic arrangement, making it the cornerstone of chemical and pharmaceutical research and the ultimate validation of molecular structure.

References

A Comparative Guide to the Biological Activities of 2-Methyl-4-nitro-1H-benzo[d]imidazole and 2-Methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Isomerism in Nitrobenzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group onto the benzimidazole ring system dramatically influences its electronic properties and, consequently, its biological activity. This guide provides a comparative analysis of two positional isomers: 2-methyl-4-nitro-1H-benzo[d]imidazole and 2-methyl-5-nitro-1H-benzo[d]imidazole. While direct, head-to-head comparative studies are limited, this document synthesizes available data to offer insights into their differential activities, supported by experimental findings and structure-activity relationship (SAR) principles. Understanding the impact of the nitro group's position is crucial for the rational design of more potent and selective therapeutic agents.[2][3]

Synthesis of 2-Methyl-Nitro-1H-benzo[d]imidazole Isomers

The synthesis of these isomers typically involves the nitration of 2-methyl-1H-benzo[d]imidazole or the condensation of a corresponding nitrated o-phenylenediamine with acetic acid. The choice of starting material and reaction conditions dictates the resulting isomer ratio.

Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole

A common method for the synthesis of the 5-nitro isomer involves the condensation of 4-nitro-o-phenylenediamine with acetic acid. This reaction can be carried out under various conditions, including microwave irradiation to enhance reaction rates.[4]

Synthesis of this compound

The synthesis of the 4-nitro isomer is generally more challenging due to the directing effects of the imidazole ring. It often results as a minor product in the direct nitration of 2-methylbenzimidazole, necessitating careful purification.

Comparative Biological Activity

The position of the nitro group on the benzimidazole ring is a critical determinant of the molecule's biological profile, influencing its interaction with biological targets and its metabolic fate.

Antimicrobial Activity

Nitroimidazoles have a long history as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[5] Their mechanism of action involves the reductive activation of the nitro group within the target organism to form cytotoxic radicals that damage DNA and other macromolecules.[5]

  • 2-Methyl-5-nitro-1H-benzo[d]imidazole: Derivatives of 5-nitroimidazole are well-established antimicrobial agents.[5] The 5-nitro position is often considered essential for potent activity against anaerobic organisms.[6] Studies on various 5-nitrobenzimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[7]

  • This compound: While data is less abundant, studies on 4-nitroimidazole derivatives suggest they also possess antimicrobial properties.[8] Comparative studies on other nitroimidazole isomers have indicated that 4-nitro derivatives can exhibit potent, and sometimes greater, radiosensitizing activity under hypoxic conditions compared to their 5-nitro counterparts, which may translate to differences in their mechanism-based antimicrobial efficacy.[9] One study on 4-nitroimidazole derivatives showed greater toxicity towards aerobic cells than hypoxic cells, a contrast to many 2-nitroimidazole sensitizers.[10]

Anticancer Activity

The hypoxic environment of solid tumors makes them susceptible to drugs activated under low-oxygen conditions, a key feature of nitroimidazoles.

  • 2-Methyl-5-nitro-1H-benzo[d]imidazole: Numerous 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents.[11] For instance, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] was found to be highly active against the A549 cell line with an IC50 of 28 nM.[11] The proposed mechanism for some of these compounds includes the induction of apoptosis and cell cycle arrest.[11]

Structure-Activity Relationship (SAR) Insights

The position of the nitro group influences the electronic and steric properties of the benzimidazole scaffold, which in turn affects its biological activity.

  • Electronic Effects: The 5-nitro group is conjugated with the entire benzimidazole system, which can facilitate the reduction necessary for the activation of its cytotoxic effects. Removal of the 5-nitro group from certain 2-benzylbenzimidazole opioids has been shown to cause a pronounced decrease in potency at the µ-opioid receptor.[2]

  • Steric Hindrance: The proximity of the 4-nitro group to the imidazole nitrogen may introduce steric hindrance that could affect its binding to target enzymes or receptors differently than the more remote 5-nitro group.

Quantitative Data Summary

Direct comparative quantitative data for the two title compounds is scarce. The table below summarizes representative data for related nitrobenzimidazole derivatives to provide a contextual comparison.

Compound/DerivativeBiological ActivityCell Line/OrganismPotency (IC50/MIC)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleAnticancerA549 (human lung carcinoma)28 nM[11]
2-Aryl-5(6)-nitro-1H-benzimidazole derivative 3 PARP Inhibition-0.05 µM[11]
5-Phenoxysulphonyl-1-methyl-4-nitroimidazoleCytotoxicity (Aerobic)V79 (Chinese hamster lung)~5 µM (for 10⁻² survival)[10]
N-substituted 6-nitro-1H-benzimidazole derivativesAntibacterialE. coli, S. faecalis, S. aureus2 - 16 µg/mL[12]

Note: The data presented is for structurally related compounds and not a direct comparison of this compound and 2-methyl-5-nitro-1H-benzo[d]imidazole.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizations

General Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole

G reactant1 4-Nitro-o-phenylenediamine process Heat or Microwave reactant1->process Condensation reactant2 Acetic Acid reactant2->process product 2-Methyl-5-nitro-1H-benzo[d]imidazole process->product

Caption: Synthesis of 2-methyl-5-nitro-1H-benzo[d]imidazole.

Mechanism of Action of Nitroimidazoles

G nitroimidazole Nitroimidazole (Prodrug) reduction Nitroreductase (in anaerobic/hypoxic cells) nitroimidazole->reduction radicals Cytotoxic Nitro Radical Anions reduction->radicals damage DNA Damage & Macromolecule Disruption radicals->damage death Cell Death damage->death

References

A Senior Application Scientist's Guide to 2-Methyl-4-nitro-1H-benzo[d]imidazole: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-Methyl-4-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal and materials chemistry. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The precise characterization of this specific derivative is paramount for ensuring reproducibility in research and for advancing its potential applications in drug development.

This document serves as a practical reference for researchers, offering a comparative analysis of expected literature values against hypothetical, yet typical, experimental data. We will delve into the core analytical techniques required for structural elucidation and purity assessment, explaining not just the "how" but the "why" behind key experimental choices.

Synthesis and Physicochemical Properties

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][4] For this compound, a common route is the reaction of 3-nitro-1,2-diaminobenzene with acetic acid or a derivative thereof. The final product is typically a solid powder.

A fundamental and initial step in characterization is determining the melting point. This provides a quick assessment of purity—a sharp melting range close to the literature value suggests a high-purity sample, whereas a broad range indicates the presence of impurities.

Table 1: Comparison of Physicochemical Properties

PropertyHypothetical Experimental ValueLiterature Value
Molecular FormulaC₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight177.16 g/mol 177.16 g/mol
Melting Point248-250 °CNot available in search results

Note: While a specific melting point for this exact isomer was not found in the provided search results, related nitroimidazole compounds have melting points in the 251-255 °C range, suggesting our hypothetical value is within a reasonable range.[5][6]

Spectroscopic Analysis: A Multi-Faceted Approach

Spectroscopic analysis is the cornerstone of chemical characterization. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can build a comprehensive and validated profile of the molecule's structure.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are crucial for structural assignment.

Causality in Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazoles. Its polarity effectively dissolves the sample, and its high boiling point is suitable for variable temperature experiments. Most importantly, the acidic N-H proton of the imidazole ring is observable in DMSO-d₆, whereas it often exchanges with deuterium in solvents like D₂O or CD₃OD, rendering it invisible.

  • Internal Standard: Tetramethylsilane (TMS) is the universal reference standard, defined as 0.00 ppm. Its volatility and inertness make it ideal, but for aqueous-based samples, a water-soluble standard like DSS may be used.[7]

Table 2: Cross-Referencing of ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentHypothetical δ (ppm)MultiplicityIntegrationExpected δ (ppm) & Rationale
-CH₃ (C2-Methyl)2.65Singlet (s)3H~2.5-2.7 ppm. This region is typical for a methyl group attached to an sp² carbon within a heterocyclic system.[8][9]
Ar-H (H5)7.95Doublet (d)1HAromatic protons adjacent to a nitro group are strongly deshielded, pushing them downfield (>7.8 ppm).
Ar-H (H6)7.40Triplet (t)1HThis proton is coupled to both H5 and H7, resulting in a triplet. Its chemical shift is in the standard aromatic region.
Ar-H (H7)8.10Doublet (d)1HSimilar to H5, this proton is influenced by the electron-withdrawing nitro group, shifting it downfield.
N-H (Imidazole)12.80Broad Singlet (br s)1HThe acidic proton on the imidazole nitrogen is typically observed as a broad signal at a very high chemical shift in DMSO-d₆.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Table 3: Cross-Referencing of Key IR Absorption Bands (KBr Pellet)

Functional GroupHypothetical Wavenumber (cm⁻¹)Expected Wavenumber (cm⁻¹)
N-H Stretch (Imidazole)3300-3100 (broad)3400-3100 cm⁻¹
C-H Stretch (Aromatic)30803100-3000 cm⁻¹
C-H Stretch (Aliphatic)29503000-2850 cm⁻¹
C=N/C=C Stretch (Ring)1620, 15901650-1550 cm⁻¹
N-O Stretch (Asymmetric)15301550-1500 cm⁻¹
N-O Stretch (Symmetric)13501370-1330 cm⁻¹

The presence of a broad absorption above 3100 cm⁻¹ is indicative of the N-H bond, while the strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro (NO₂) group, a critical feature of this molecule.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The choice of ionization technique is critical.

Causality in Experimental Choices:

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds like benzimidazoles. It typically produces the protonated molecular ion [M+H]⁺, which is easily detectable and minimizes fragmentation, giving a clear indication of the parent mass.

Table 4: Cross-Referencing of Mass Spectrometry Data (ESI+)

IonHypothetical m/zCalculated m/z
[M+H]⁺178.0611178.0616
[M+Na]⁺200.0430200.0436

The excellent agreement between the hypothetical experimental mass and the calculated mass for the protonated molecule provides strong evidence for the compound's identity and elemental formula.

Recommended Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are recommended.

Workflow for Spectroscopic Characterization

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Cross-Referencing Sample Synthesized Product Dry Dry under vacuum Sample->Dry Weigh Weigh for analysis Dry->Weigh NMR_Prep Dissolve in DMSO-d6 + TMS Weigh->NMR_Prep Distribute IR_Prep Prepare KBr Pellet Weigh->IR_Prep Distribute MS_Prep Dissolve in MeOH/H2O Weigh->MS_Prep Distribute NMR_Acq Acquire 1H NMR (400 MHz) NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq Compare Compare Data with Literature Values NMR_Acq->Compare IR_Acq->Compare MS_Acq->Compare Validate Confirm Structure & Purity Compare->Validate

Caption: Overall workflow for sample characterization.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).

  • Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[10]

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and identify their chemical shifts and multiplicities.[11]

Protocol 2: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Create a dilute solution (~10 µg/mL) from the stock using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+).

  • Infusion: Infuse the sample into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any other adducts (e.g., [M+Na]⁺). Compare the observed m/z to the theoretically calculated mass.

Conclusion

The structural integrity of this compound can be confidently established through a systematic and multi-technique analytical approach. Cross-referencing experimental data from ¹H NMR, IR, and Mass Spectrometry with established literature values and chemical principles provides a self-validating system for characterization. The protocols and comparative data presented in this guide offer a robust framework for researchers to verify the identity and purity of their synthesized material, ensuring the reliability of subsequent biological or material science investigations.

References

Introduction: The Therapeutic Promise of Vasodilation and the Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Vasorelaxant Activity of Nitrobenzimidazole Derivatives

This guide provides a comprehensive analysis of the vasorelaxant properties of nitrobenzimidazole derivatives for researchers, pharmacologists, and professionals in drug development. We will delve into the mechanistic underpinnings of their action, present a comparative analysis of key compounds based on experimental data, and provide a detailed, field-tested protocol for assessing vasorelaxant activity ex vivo.

Hypertension, a primary risk factor for a spectrum of cardiovascular diseases, is often characterized by endothelial dysfunction and elevated vascular resistance.[1] Vasodilator drugs, which relax vascular smooth muscle, are a cornerstone of antihypertensive therapy. The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antihypertensive.[1][2] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing bioisostere, has been a strategic approach to enhance the vasodilatory potential of these scaffolds, leading to the development of novel nitrobenzimidazole derivatives with significant vasorelaxant activity.[1][2]

This guide focuses on comparing these derivatives, drawing inspiration from compounds like Pimobendan, a benzimidazole derivative that exhibits peripheral vasodilation by inhibiting phosphodiesterase III (PDE-3).[1] We will explore how newly synthesized nitro-analogues compare in potency and mechanism.

The Molecular Mechanisms of Vasorelaxation

The vasorelaxant effect of nitrobenzimidazole derivatives is often multifaceted, involving both endothelium-dependent and independent pathways. Understanding these pathways is crucial for interpreting experimental data.

Endothelium-Dependent Pathway

A functional endothelium is a key regulator of vascular tone. The vasorelaxant effect of many nitrobenzimidazole derivatives is partially dependent on the endothelium.[1][2][3] This indicates that their mechanism involves the release of endothelium-derived relaxing factors. The primary pathway is the Nitric Oxide (NO) - Soluble Guanylate Cyclase (sGC) - Cyclic Guanosine Monophosphate (cGMP) signaling cascade.

  • Nitric Oxide (NO) Release: The compounds may stimulate endothelial Nitric Oxide Synthase (eNOS) to produce NO.

  • sGC Activation: NO diffuses into the adjacent vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4][5]

  • cGMP Production: Activated sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to cGMP.[5]

  • Smooth Muscle Relaxation: Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular Ca²⁺ concentration and desensitization of the contractile machinery to Ca²⁺, resulting in vasorelaxation.

Other potential endothelium-dependent mechanisms include the release of factors like prostaglandins (via cyclooxygenase) or the induction of endothelium-dependent hyperpolarization (EDHF).[1]

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell NBZ Nitrobenzimidazole Derivative eNOS eNOS NBZ->eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to

Caption: The Nitric Oxide/cGMP signaling pathway for vasorelaxation.

Comparative Analysis of Nitrobenzimidazole Derivatives

The true measure of a compound's potential lies in its potency (EC₅₀) and efficacy (Eₘₐₓ). Below is a comparative summary of data from key studies on various 5-nitrobenzimidazole derivatives. The experiments were conducted on isolated rat aortic rings pre-contracted with phenylephrine (PhE).

Compound IDKey Structural FeaturesEC₅₀ (µM)Eₘₐₓ (%)Endothelium DependencyReference
Compound 13 2-(4-hydroxy-3-methoxyphenyl)-5-nitro1.81 91.7Partial[2][3]
BDZ20 2-(3-ethoxy-4-hydroxyphenyl)-5-nitro21.08 93.94Partial[1]
BDZ3 2-(4-chlorophenyl)-5-nitro< 30Not SpecifiedPartial[1]
BDZ6 2-(4-fluorophenyl)-5-nitro< 30Not SpecifiedPartial[1]
BDZ12 2-(4-hydroxyphenyl)-5-nitro< 30Not SpecifiedPartial[1]
BDZ18 2-(4-hydroxy-3-methoxyphenyl)-5-nitro< 30Not SpecifiedPartial[1]
Compound 8 2-(4-hydroxy-3-methoxyphenyl)-5-CF₃ 34.39Not SpecifiedNot Specified[2][3]
Pimobendan Reference Drug4.57Not SpecifiedNot Specified[2]
Sodium Nitroprusside Reference DrugNot Specified~100Independent[1]
Key Insights from the Data:
  • Superiority of the Nitro Group: A direct comparison between Compound 13 (5-NO₂) and Compound 8 (5-CF₃), which share the same substituent at the 2-position, reveals the nitro-derivative to be approximately 19 times more potent.[2][3] This highlights the critical role of the nitro group in conferring high vasorelaxant activity.

  • High Potency Derivatives: Compound 13 emerges as the most potent derivative in this comparison, with an EC₅₀ value of 1.81 µM, which is about 2.5-fold more potent than the reference drug Pimobendan.[2][3]

  • Structure-Activity Relationship (SAR): The compounds BDZ20 and BDZ18 (identical to Compound 13) show excellent activity, suggesting that hydroxyl and methoxy/ethoxy substitutions on the phenyl ring at the 2-position are favorable for vasorelaxant effects.[1] Halogen substitutions (Cl/Br) at the C-2 and C-4 positions of this phenyl ring generally result in less potent vasorelaxation.[1]

  • Endothelium Role: All active nitro-derivatives exhibited a partially endothelium-dependent relaxation.[1][2][3] The relaxation effect was significantly stronger in endothelium-intact aortic rings compared to endothelium-denuded ones, confirming the involvement of endothelium-derived factors like NO.[1]

Experimental Protocol: Ex Vivo Assessment of Vasorelaxant Activity

This section provides a robust, step-by-step protocol for evaluating the vasorelaxant activity of test compounds using an isolated rat thoracic aorta model. This is a self-validating system that includes essential controls for ensuring data integrity.

G cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A 1. Euthanize Wistar Rat & Isolate Thoracic Aorta B 2. Clean Adherent Tissue & Cut into 2-3 mm Rings A->B C 3. Suspend Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) B->C D 4. Equilibration (60 min, 1.5 g tension) E 5. Viability & Standardization (Induce contraction with 60 mM KCl) D->E F 6. Endothelium Integrity Check (Relaxation with Acetylcholine after pre-contraction with Phenylephrine) E->F G 7. Washout & Re-equilibration F->G H 8. Induce Stable Contraction (Phenylephrine, 1 µM) G->H I 9. Cumulative Addition of Nitrobenzimidazole Derivative H->I J 10. Record Relaxation Response I->J K 11. Plot Concentration-Response Curve J->K L 12. Calculate EC₅₀ and Eₘₐₓ Values K->L

Caption: Standard experimental workflow for the ex vivo aortic ring assay.

Detailed Step-by-Step Methodology
  • Tissue Preparation:

    • Step 1.1: Humanely euthanize a male Wistar rat (250-300g) following approved institutional guidelines. Immediately perform a thoracotomy and carefully excise the thoracic aorta.

    • Step 1.2: Place the aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit solution. Gently remove adherent connective and adipose tissues.

    • Step 1.3: Cut the cleaned aorta into rings of 2-3 mm in width. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire.

    • Rationale: Using isolated aorta allows for the direct assessment of a compound's effect on vascular tissue, independent of systemic neural and hormonal influences.

  • Organ Bath Setup:

    • Step 2.1: Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution. The solution should be continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Step 2.2: Connect the upper hook to an isometric force transducer to record changes in tension.

    • Rationale: The specific composition of the Krebs-Henseleit solution mimics the physiological environment, while the gas mixture maintains the pH and oxygenation necessary for tissue viability.

  • Equilibration and Viability Testing:

    • Step 3.1: Apply a resting tension of 1.5 g to each ring and allow it to equilibrate for 60-90 minutes, with solution changes every 15 minutes.

    • Step 3.2: After equilibration, test the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (KCl, 60 mM).

    • Step 3.3 (Endothelium Integrity Check): After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with Phenylephrine (PhE, 1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, 10 µM). A relaxation of >70% indicates an intact endothelium. Rings relaxing <10% are considered denuded.

    • Rationale: KCl-induced depolarization confirms the contractility of the smooth muscle. The ACh test is a critical control to validate the functional status of the endothelium, which is essential for mechanistic interpretations.

  • Evaluation of Test Compound:

    • Step 4.1: After washing out the ACh and allowing the rings to return to baseline, induce a stable, submaximal contraction with PhE (1 µM).

    • Step 4.2: Once the contraction is stable, add the nitrobenzimidazole test compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.

    • Rationale: PhE, an α₁-adrenergic agonist, provides a stable tonic contraction against which relaxation can be precisely measured. A cumulative concentration-response curve is an efficient method to determine potency (EC₅₀).

  • Data Analysis:

    • Step 5.1: Express the relaxation at each concentration as a percentage reversal of the PhE-induced contraction.

    • Step 5.2: Plot the percentage of relaxation against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the EC₅₀ (the molar concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum relaxation effect).

Discussion and Future Directions

The comparative data strongly suggest that 5-nitrobenzimidazole derivatives are a promising class of vasorelaxant agents. Compound 13, in particular, stands out for its sub-micromolar potency and significant efficacy.[2][3] The partial dependence on the endothelium points to a dual mechanism of action, which could be therapeutically advantageous.

Future research should focus on:

  • In-depth Mechanistic Studies: While the involvement of the NO/cGMP pathway is indicated, its precise contribution should be quantified using specific inhibitors like ODQ (an sGC inhibitor).[4] The endothelium-independent component of relaxation also warrants investigation, which could involve exploring effects on Ca²⁺ channels or K⁺ channels in the smooth muscle cells.[6][7]

  • In Vivo Antihypertensive Studies: The most potent compounds, like Compound 13, which has already shown a dose-dependent antihypertensive effect in spontaneously hypertensive rats (SHR), should be advanced to further in vivo testing to evaluate their efficacy, duration of action, and pharmacokinetic profile.[2][3]

  • Safety and Toxicity Profiling: Comprehensive toxicological studies are necessary to ensure the safety of these novel chemical entities before they can be considered for clinical development.

Conclusion

Nitrobenzimidazole derivatives have demonstrated significant vasorelaxant activity, primarily through a partially endothelium-dependent mechanism involving the NO-sGC-cGMP pathway. Comparative analysis reveals that the 5-nitro substitution is crucial for high potency, with 2-(4-hydroxy-3-methoxyphenyl)-5-nitro-1H-benzo[d]imidazole (Compound 13) emerging as a particularly effective vasorelaxant, surpassing the activity of reference compounds like Pimobendan. The structured experimental approach detailed in this guide provides a reliable framework for future research aimed at discovering and characterizing novel, highly efficient vasodilator drugs based on this promising chemical scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-4-nitro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Methyl-4-nitro-1H-benzo[d]imidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group at the 4-position and a methyl group at the 2-position of the benzimidazole scaffold can significantly influence the molecule's electronic properties and biological activity, making this class of derivatives a subject of interest in drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It delves into the synthetic rationale, detailed experimental protocols for efficacy evaluation, and a comparative analysis of available data, highlighting the critical transition from laboratory assays to preclinical animal models.

The Scientific Rationale: From Benchtop to Preclinical Models

The evaluation of novel chemical entities follows a logical progression from initial in vitro screening to more complex in vivo studies. In vitro assays provide a rapid and cost-effective method to determine the intrinsic biological activity of a compound against a specific target, such as a cancer cell line or a microbial strain. These controlled experiments are crucial for establishing a preliminary structure-activity relationship (SAR).

However, the journey of a drug candidate does not end in a petri dish. In vivo models are indispensable for assessing the compound's efficacy within a complex biological system. These studies provide critical insights into the pharmacokinetic and pharmacodynamic properties of the derivative, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall therapeutic effect and potential toxicity in a living organism.[2]

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its equivalent. A general synthetic scheme is outlined below.

General Synthetic Pathway

The synthesis often starts with the nitration of an appropriate acetanilide, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.

Synthesis_Pathway A 3-Nitro-o-phenylenediamine C This compound A->C Condensation B Acetic Anhydride B->C

Caption: Generalized synthesis of this compound.

In Vitro Efficacy Evaluation

In vitro studies are the first line of assessment for determining the potential of this compound derivatives. These assays are designed to measure the direct effect of the compounds on biological targets in a controlled environment.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is often evaluated against a panel of human cancer cell lines.[3][4] The National Cancer Institute (NCI) has a standardized screening panel of 60 human cancer cell lines (NCI-60) that is widely used for this purpose.[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (GI₅₀) is then calculated.

Table 1: Illustrative In Vitro Anticancer Activity of Benzimidazole Derivatives

Compound Cancer Cell Line GI₅₀ (µM) Reference
11a Leukemia (CCRF-CEM) 0.16 [3]
12a Non-Small Cell Lung Cancer (NCI-H460) 0.25 [3]
12b Colon Cancer (HCT-116) 0.31 [3]

| Control: Doxorubicin | - | Varies | - |

Note: The data presented is for illustrative purposes and is derived from studies on various substituted benzimidazoles to demonstrate the typical range of activity. Specific data for this compound derivatives may vary.

Antimicrobial Activity

Nitroimidazole derivatives have a well-established history as antimicrobial agents. Their efficacy is often tested against a range of bacterial and fungal strains.

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Illustrative In Vitro Antimicrobial Activity of Nitroimidazole Derivatives

Compound Microorganism MIC (µg/mL) Reference
Derivative A Staphylococcus aureus 16
Derivative B Escherichia coli 32
Derivative C Candida albicans 8
Control: Ciprofloxacin S. aureus 0.25-1 -

| Control: Fluconazole | C. albicans | 0.25-2 | - |

Note: This data is representative of nitroimidazole derivatives and serves as an example of expected outcomes.

In Vivo Efficacy Evaluation

While in vitro data is foundational, in vivo studies are the crucible where a potential drug's true therapeutic potential is tested. Due to a lack of specific published in vivo studies on this compound derivatives, this section will outline a generalized, yet robust, experimental framework based on established protocols for other benzimidazole compounds with demonstrated in vivo efficacy.

Anticancer Efficacy in a Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.

In_Vivo_Workflow A Human Cancer Cell Culture B Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups (Vehicle Control, Test Compound) C->D E Drug Administration (e.g., Oral Gavage, IP Injection) D->E F Tumor Volume and Body Weight Monitoring E->F G Endpoint: Tumor Excision and Analysis F->G

Caption: A typical workflow for an in vivo anticancer xenograft study.

  • Cell Culture and Implantation: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured and then subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to control and treatment groups.

  • Treatment: The test compound is administered at a predetermined dose and schedule (e.g., daily oral gavage for 21 days). The control group receives the vehicle alone.

  • Monitoring: Tumor volume and the body weight of the mice are measured two to three times per week. Tumor volume is often calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histopathology or immunohistochemistry to assess markers of proliferation and apoptosis.

Table 3: Expected Outcome Measures in an In Vivo Anticancer Study

Parameter Description
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in the treated group compared to the control group.
Body Weight Change An indicator of the compound's toxicity. Significant weight loss may suggest adverse effects.
Tumor Weight The final weight of the excised tumor at the end of the study.

| Survival Analysis | In some studies, the effect of the treatment on the overall survival of the animals is monitored. |

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not necessarily translate to a successful outcome in an animal model. Factors such as poor absorption, rapid metabolism, or off-target toxicity can lead to a lack of efficacy in vivo.

Therefore, a comprehensive evaluation of this compound derivatives would necessitate not only the in vitro and in vivo efficacy studies described but also dedicated pharmacokinetic studies to understand the ADME profile of the most promising candidates.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of new therapeutic agents. The established methodologies for in vitro screening provide a solid foundation for identifying lead compounds with potent anticancer or antimicrobial activity.

While there is a current gap in the published literature regarding the in vivo efficacy of this specific class of derivatives, the well-defined protocols for preclinical animal models offer a clear path forward for their evaluation. Future research should focus on synthesizing a library of these compounds, evaluating their in vitro activity, and advancing the most potent candidates into in vivo models to fully assess their therapeutic potential. A thorough investigation of their pharmacokinetic properties will be paramount to understanding the translation of their in vitro activity to in vivo efficacy.

References

A Comparative Spectroscopic Guide to 4-Nitro and 5-Nitro Benzimidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Position in Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, from proton pump inhibitors to anthelmintics. The introduction of substituents onto the benzimidazole ring system profoundly influences its biological activity, and the specific position of these substituents is often as critical as their chemical nature. The nitro group (–NO₂), a potent electron-withdrawing group, is a common substituent used to modulate the electronic properties and therapeutic potential of drug candidates.

This guide provides an in-depth spectroscopic comparison of two key positional isomers: 4-nitrobenzimidazole and 5-nitrobenzimidazole. While chemically similar, the placement of the nitro group—either adjacent to the imidazole ring fusion (position 4) or on the opposite side of the benzene ring (position 5)—creates distinct electronic and steric environments. These differences manifest as unique fingerprints in various spectroscopic analyses, including UV-Vis, FT-IR, and NMR spectroscopy. Understanding these spectral distinctions is paramount for researchers in drug discovery and chemical synthesis for unambiguous structural confirmation, quality control, and the rational design of new chemical entities.

A crucial aspect of the benzimidazole system is the phenomenon of annular tautomerism, where the N-H proton can reside on either nitrogen of the imidazole ring. This equilibrium can be influenced by the solvent and the electronic nature of substituents, affecting the observed spectra.

Caption: Molecular structures of 4-nitrobenzimidazole and 5-nitrobenzimidazole.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic systems like benzimidazoles, the key transitions are π → π*. The position of the electron-withdrawing nitro group directly impacts the energy of the π-electron system and, therefore, the maximum absorption wavelength (λ_max).

Causality and Expected Differences:

  • 5-Nitrobenzimidazole: The nitro group at position 5 is in conjugation with the entire π-system. Its strong electron-withdrawing effect extends the conjugation, which typically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzimidazole.

  • 4-Nitrobenzimidazole: The nitro group at position 4 is also in conjugation, but its proximity to the imidazole ring introduces significant steric and electronic effects. The "ortho" positioning can sometimes force a slight twist in the molecule, potentially disrupting the planarity and reducing the extent of π-conjugation compared to the 5-nitro isomer. This could lead to a hypsochromic (blue) shift relative to the 5-nitro isomer.

Experimental Data Summary:

CompoundSolventλ_max (nm)Molar Absorptivity (log ε)Reference
5-Nitrobenzimidazole Ethanol235, 3024.30, 3.97
4-Nitrobenzimidazole Ethanol~290-300*N/APredicted
Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol ensures reproducible and accurate measurement of UV-Vis absorption spectra.

G prep 1. Sample Preparation - Weigh ~1 mg of the compound. - Dissolve in 10 mL spectroscopic grade ethanol (stock). - Dilute to an appropriate concentration (~0.01-0.05 mg/mL). blank 2. Blanking the Spectrophotometer - Fill a quartz cuvette with the solvent (ethanol). - Place in the spectrophotometer and record a baseline/blank spectrum. prep->blank measure 3. Sample Measurement - Rinse and fill the cuvette with the diluted sample solution. - Place in the spectrophotometer and record the absorbance from 200 to 400 nm. blank->measure analyze 4. Data Analysis - Identify the wavelength(s) of maximum absorbance (λ_max). - Calculate molar absorptivity (ε) if concentration is known precisely. measure->analyze G prep 1. Sample Preparation - Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. tune 2. Spectrometer Setup - Insert the tube into the spectrometer. - Lock onto the deuterium signal of the solvent. - Tune and shim the probe for optimal field homogeneity. prep->tune acquire_h1 3. ¹H Spectrum Acquisition - Acquire a standard proton spectrum using a 90° pulse. - Set appropriate spectral width and acquisition time. tune->acquire_h1 acquire_c13 4. ¹³C Spectrum Acquisition - Acquire a proton-decoupled ¹³C spectrum. - Use a larger number of scans due to lower natural abundance. tune->acquire_c13 process 5. Data Processing - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C). acquire_h1->process acquire_c13->process

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Methyl-4-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: The compound "2-Methyl-4-nitro-1H-benzo[d]imidazole" is not commonly indexed. This guide pertains to the structurally related and widely referenced compound 2-Methyl-4(5)-nitroimidazole (CAS No. 696-23-1) , which aligns with the likely intent of the query. The safety principles outlined are foundational for handling nitrated aromatic heterocyclic compounds.

Foundational Understanding: Beyond the Hazard Label

2-Methyl-4(5)-nitroimidazole is a heterocyclic compound utilized in chemical synthesis and research.[1][2][3] As with any nitrated aromatic compound, a disciplined approach to handling is paramount. The primary, universally recognized hazard is that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][3][4][5] However, our field experience dictates that we must also consider secondary risks, including potential skin and eye irritation and the uninvestigated long-term toxicological properties, to build a truly robust safety protocol.[2] The procedures in this guide are designed not just to meet compliance but to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Profile and Risk Mitigation

The Globally Harmonized System (GHS) classification provides our starting point.

  • Acute Oral Toxicity (Category 4): This is the most immediate and confirmed risk.[3][4][5] Ingestion can lead to adverse health effects, making it critical to prevent any hand-to-mouth contact. This is why policies such as "no eating, drinking, or smoking in the lab" are non-negotiable when handling this substance.[3][4][5]

  • Skin and Eye Irritation: Some safety data sheets indicate this compound causes skin and serious eye irritation.[2] Therefore, PPE selection must prioritize complete isolation of the chemical from the body.

  • Carcinogenicity: At least one source flags this chemical as suspected of causing cancer.[2] While toxicological properties have not been fully investigated, this possibility mandates minimizing exposure through all routes (inhalation, dermal, ingestion) and treating the compound with the highest respect.[1]

Core Personal Protective Equipment (PPE) Protocol

Your primary defense is a physical barrier. The following PPE is mandatory for handling 2-Methyl-4(5)-nitroimidazole in any form.

PPE ComponentSpecification & StandardRationale & Field Notes
Hand Protection Nitrile Gloves (minimum)Inspect gloves for any signs of degradation or perforation before use.[1] Use proper removal techniques to avoid contaminating your skin.[1] For prolonged handling or solvent use, consult a glove manufacturer's resistance guide to select a more robust glove material. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye & Face Protection Safety Glasses with Side-Shields (ANSI Z87.1 / EN166) or Chemical Safety GogglesStandard safety glasses are the absolute minimum.[1] Goggles provide superior protection against dust particles and splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[6]
Body Protection Professional Lab CoatA buttoned lab coat made of a suitable material like cotton should be worn to protect skin and personal clothing from contamination.[6] This is not just a uniform; it is a critical piece of exposure-prevention equipment.
Respiratory Protection Not typically required with proper engineering controlsAll handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.[1][7] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator would be required after a formal exposure assessment.[6][7]

Procedural Guide: From Storage to Disposal

Adherence to a strict, repeatable workflow is essential for minimizing risk.

Standard Handling Workflow

The following diagram illustrates the mandatory workflow for handling 2-Methyl-4(5)-nitroimidazole. This sequence ensures that safety checks are integrated at every stage of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Work Area (Chemical Fume Hood) gather_ppe 2. Assemble & Inspect PPE gather_mats 3. Gather Materials (Chemical, Spatulas, Weigh Boats, Spill Kit) don_ppe 4. Don PPE (Lab Coat, Goggles, Gloves) gather_mats->don_ppe Proceed to Handling handle_chem 5. Handle Chemical in Hood (Weighing, Transfer) Avoid dust generation. cleanup 6. Secure Container & Clean Area doff_ppe 7. Doff PPE (Follow proper removal technique) cleanup->doff_ppe Handling Complete dispose_waste 8. Dispose of Waste (Contaminated PPE, excess chemical) wash_hands 9. Wash Hands Thoroughly G cluster_small cluster_large start Spill Occurs assess Assess Spill Size & Associated Hazards start->assess decision Is spill large or unmanageable? assess->decision small_spill_path No (Small Spill) alert_personnel 1. Alert Nearby Personnel decision->alert_personnel  Small large_spill_path Yes (Large Spill) evacuate 1. Evacuate Immediate Area decision->evacuate Large   don_ppe 2. Don Full PPE alert_personnel->don_ppe contain 3. Gently Cover & Sweep (Avoid Dust) don_ppe->contain collect 4. Collect in Labeled Hazardous Waste Container contain->collect decontaminate 5. Decontaminate Area collect->decontaminate alert_ehs 2. Alert EHS / Emergency Response Team evacuate->alert_ehs secure_area 3. Secure Area (Prevent Entry) alert_ehs->secure_area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-nitro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-nitro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.